Resorcinomycin B
Description
This compound has been reported in Streptomyces hiroshimensis and Streptomyces roseoverticillatus with data available.
from Streptoverticillium roseoverticillatum; structure given in first source
Properties
IUPAC Name |
2-[[(2S)-2-(diaminomethylideneamino)-2-(4-ethyl-3,5-dihydroxyphenyl)acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O5/c1-2-7-8(18)3-6(4-9(7)19)11(17-13(14)15)12(22)16-5-10(20)21/h3-4,11,18-19H,2,5H2,1H3,(H,16,22)(H,20,21)(H4,14,15,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZOREHQSLMKDW-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1O)C(C(=O)NCC(=O)O)N=C(N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=C(C=C1O)[C@@H](C(=O)NCC(=O)O)N=C(N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143046 | |
| Record name | Resorcinomycin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100234-69-3 | |
| Record name | Resorcinomycin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100234693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resorcinomycin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Resorcinomycin B: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resorcinomycin B is a naturally occurring antibiotic with notable activity against mycobacterial species.[1][2] Discovered alongside its analogue, Resorcinomycin A, this compound belongs to a class of guanidino-containing molecules that have garnered interest for their potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and known biological properties of this compound, with a focus on the experimental methodologies and available data to support further research and development.
Discovery and Producing Organism
This compound was first isolated from the culture broth of the streptomycete strain identified as Streptoverticillium roseoverticillatum.[1] This discovery was the result of a screening program aimed at identifying novel antibiotics with unique biological activities. Resorcinomycins A and B are water-soluble, amphoteric substances that test positive with Sakaguchi's reagent, indicating the presence of a guanidino group.[1]
Chemical Structure and Physicochemical Properties
The chemical structure of this compound was elucidated using 1H and 13C NMR spectrometry, along with other chemical evidence.[1] Its molecular formula is C13H18N4O5, and its systematic name is N-[(S)-alpha-guanidino-3,5-dihydroxy-4-ethylphenylacetyl]-glycine.[1]
| Property | Value | Reference |
| Molecular Formula | C13H18N4O5 | [1] |
| Molecular Weight | 310.31 g/mol | Calculated |
| Appearance | Water-soluble amphoteric substance | [1] |
| Key Functional Groups | Guanidino group, Phenylglycine, Resorcinol | [1] |
Experimental Protocols
Fermentation of Streptoverticillium roseoverticillatum
While the specific media composition and fermentation parameters for optimal this compound production are not detailed in the available literature, a general approach for the cultivation of Streptoverticillium species for antibiotic production can be outlined.
1. Culture and Inoculum Preparation:
-
A pure culture of Streptoverticillium roseoverticillatum is grown on a suitable agar medium, such as yeast extract-malt extract agar.
-
A seed culture is prepared by inoculating a liquid medium (e.g., tryptic soy broth) with a spore suspension or mycelial fragments from the agar plate.
-
The seed culture is incubated on a rotary shaker to ensure sufficient aeration and growth.
2. Production Fermentation:
-
A production medium rich in carbon and nitrogen sources is inoculated with the seed culture.
-
Fermentation is carried out in a bioreactor with controlled temperature, pH, and dissolved oxygen levels to maximize the yield of this compound.
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth involves a multi-step process to separate it from other metabolites and media components.
1. Broth Clarification:
-
The fermentation broth is centrifuged or filtered to remove the microbial biomass.
2. Initial Extraction:
-
As this compound is water-soluble, the clarified broth is subjected to chromatographic methods for initial capture and concentration.
3. Chromatographic Purification:
-
Ion-Exchange Chromatography: Given the amphoteric nature of this compound, ion-exchange chromatography is a likely primary purification step. A cation exchange resin could be used to bind the positively charged guanidino group, followed by elution with a salt gradient or a change in pH.
-
Adsorption Chromatography: Adsorption resins could be employed to separate Resorcinomycins from other polar impurities.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique would be suitable for the final polishing step to achieve high purity. A C18 column with a water/acetonitrile gradient containing a suitable ion-pairing agent (e.g., trifluoroacetic acid) would likely be effective.
Biological Activity
This compound exhibits a narrow spectrum of antibacterial activity, with its primary target being mycobacterial species.[2] While much of the published data focuses on Resorcinomycin A, the structural similarity suggests a comparable mode of action for this compound.
| Organism | MIC (µg/mL) - Resorcinomycin A | Reference |
| Mycobacterium avium | 6 (free), 12 (liposomal) | [3] |
Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound has not been elucidated. However, based on its chemical structure, a plausible hypothesis can be formulated. The guanidino group is a common feature in many antimicrobial agents and is known to interact with the negatively charged components of bacterial cell membranes.
Proposed Mechanism of Action:
-
Membrane Interaction: The positively charged guanidino group of this compound may electrostatically interact with the negatively charged phospholipids in the mycobacterial cell membrane.
-
Membrane Disruption: This interaction could lead to the disruption of membrane integrity, causing leakage of intracellular components and dissipation of the membrane potential.
-
Inhibition of Cellular Processes: The compromised membrane function would inhibit essential cellular processes that are dependent on the membrane, such as respiration and nutrient transport, ultimately leading to cell death.
As no specific signaling pathways have been identified as being directly modulated by this compound, a diagrammatic representation is not currently feasible. Further research is required to investigate the molecular targets and signaling cascades affected by this antibiotic.
Conclusion
This compound represents an interesting natural product with selective antimycobacterial activity. While its discovery and structure have been reported, there is a clear need for further research to fully characterize its biological potential. The development of detailed fermentation and purification protocols is essential for producing sufficient quantities for further studies. Moreover, in-depth investigations into its mechanism of action and the identification of its molecular targets will be crucial for any future drug development efforts. This technical guide provides a foundation for researchers to build upon in their exploration of this compound and its potential as a novel therapeutic agent.
References
An In-Depth Technical Guide to Resorcinomycin B from Streptoverticillium roseoverticillatum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Resorcinomycin B, an antimicrobial compound produced by the actinomycete Streptoverticillium roseoverticillatum. The document details the current understanding of its biosynthesis, proposed production methodologies, and strategies for genetic manipulation of the producing organism. It is designed to serve as a foundational resource for researchers engaged in the study of novel antibiotics and the development of microbial production platforms.
Introduction to this compound
Resorcinomycins A and B are related dipeptide antibiotics isolated from the culture broth of Streptoverticillium roseoverticillatum.[1] Resorcinomycin A has demonstrated notable antibacterial activity, particularly against Mycobacterium species.[2] this compound is a structural analogue of Resorcinomycin A, differing in the alkyl substitution on the phenylacetyl moiety.
Table 1: Physicochemical Properties of Resorcinomycins A and B
| Property | Resorcinomycin A | This compound |
| Molecular Formula | C₁₄H₂₀N₄O₅ | C₁₃H₁₈N₄O₅ |
| Structure | N-[(S)-α-guanidino-3,5-dihydroxy-4-isopropylphenylacetyl]glycine | N-[(S)-α-guanidino-3,5-dihydroxy-4-ethylphenylacetyl]-glycine |
| Key Structural Difference | Isopropyl group | Ethyl group |
Source:[1]
Biosynthesis of this compound
The biosynthetic gene cluster for Resorcinomycin A in Streptoverticillium roseoverticillatum has been identified, providing a framework for understanding the biosynthesis of this compound. The structural difference between the two compounds lies in the nonproteinogenic amino acid precursor.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is proposed to follow a similar pathway to Resorcinomycin A, with the key difference being the incorporation of a precursor leading to the 4-ethylphenylacetyl moiety instead of the 4-isopropylphenylacetyl group. This variation likely arises from the activity of a methyltransferase (Res3) and a radical S-adenosyl methionine (SAM) enzyme (Res4) acting on a different initial substrate or with altered specificity.
Caption: Proposed biosynthetic pathway for this compound.
Key Biosynthetic Genes
The identified "res" gene cluster for Resorcinomycin A provides strong evidence for the genetic basis of this compound biosynthesis.
Table 2: Predicted Functions of Genes in the Resorcinomycin Biosynthetic Cluster
| Gene | Predicted Function |
| res1, res2 | ABC transporters (efflux of Resorcinomycin) |
| res3 | Methyltransferase (involved in alkyl group formation) |
| res4 | B12-dependent radical SAM enzyme (involved in alkyl group formation) |
| res5 | ATP-grasp-ligase (peptide bond formation) |
| res6-10 | Homologs to pgm genes (biosynthesis of the dihydroxyphenylglycine core) |
Source: Based on homology to the pheganomycin biosynthetic gene cluster.
Production of this compound
Fermentation Parameters
The following table summarizes typical ranges for optimizing antibiotic production in Streptomyces species, which can serve as a starting point for S. roseoverticillatum.
Table 3: General Fermentation Parameters for Antibiotic Production in Streptomyces
| Parameter | Recommended Range | Rationale |
| Temperature (°C) | 28 - 35 | Optimal range for growth and secondary metabolite production in many Streptomyces species.[3][4] |
| pH | 6.0 - 8.0 | Near-neutral pH is generally favorable for antibiotic production.[5][6] |
| Agitation (rpm) | 150 - 200 | Ensures adequate aeration and nutrient distribution in liquid cultures.[3] |
| Incubation Time (days) | 7 - 14 | Secondary metabolite production typically occurs in the stationary phase of growth.[6] |
Media Composition
The choice of carbon and nitrogen sources can significantly impact the yield of secondary metabolites.
Table 4: Recommended Media Components for Antibiotic Production
| Component | Example Concentration (g/L) | Role |
| Carbon Source | Starch (20), Glucose (10-40) | Primary energy and carbon source. Starch is a slowly utilized source that can promote secondary metabolism.[7] |
| Nitrogen Source | Soybean meal (15-20), Peptone (0.4) | Provides nitrogen for amino acid and protein synthesis. |
| Phosphate Source | K₂HPO₄ (0.2 - 0.5) | Essential for nucleic acid and ATP synthesis, and pH buffering. |
| Trace Elements | MgSO₄·7H₂O (0.15), FeSO₄·7H₂O (traces) | Co-factors for various enzymes. |
Source:[7]
Experimental Protocols
The following protocols are generalized for Streptomyces species and should be optimized for Streptoverticillium roseoverticillatum.
Cultivation of Streptoverticillium roseoverticillatum**
References
- 1. Isolation and characterization of new antibiotics resorcinomycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New antibiotics, resorcinomycins A and B: antibacterial activity of resorcinomycin A against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.innovareacademics.in [journals.innovareacademics.in]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 6. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interesjournals.org [interesjournals.org]
Molecular formula of Resorcinomycin B (C13H18N4O5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resorcinomycin B is a naturally occurring antibiotic with the molecular formula C13H18N4O5. Isolated from Streptoverticillium roseoverticillatum, it belongs to a class of N-acyl-amino acids characterized by a guanidino group and a dihydroxy-phenyl moiety. While its structural analog, Resorcinomycin A, has been studied for its antimycobacterial properties, specific biological data and detailed mechanistic studies on this compound are limited in current scientific literature. This technical guide provides a comprehensive overview of the known information on this compound, including its chemical properties and isolation. In areas where specific data for this compound is unavailable, information from its closely related analog, Resorcinomycin A, is presented to offer potential insights, with the clear delineation that these are extrapolations.
Chemical and Physical Properties
This compound is a water-soluble, amphoteric substance. Its structure has been determined by elemental analysis, mass spectrometry, and NMR spectrometry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H18N4O5 | [1] |
| Molecular Weight | 310.31 g/mol | Calculated |
| IUPAC Name | N-[(S)-alpha-guanidino-3,5-dihydroxy-4-ethylphenylacetyl]-glycine | [1] |
| CAS Number | 100234-69-3 | |
| Appearance | Not Reported | |
| Solubility | Water-soluble | [1] |
Isolation Protocol
Resorcinomycin A and B are isolated from the culture broth of Streptoverticillium roseoverticillatum. The general workflow for their isolation is outlined below.
Experimental Protocol: Isolation of Resorcinomycins
-
Cultivation: Streptoverticillium roseoverticillatum is cultured in a suitable fermentation medium.
-
Harvesting: The culture broth is harvested and centrifuged to separate the supernatant from the mycelium.
-
Adsorption Chromatography: The supernatant is passed through a column of Amberlite IRC-50 (H+ form) or a similar cation exchange resin.
-
Elution: The column is washed with water and then eluted with dilute hydrochloric acid.
-
Neutralization and Adsorption: The eluate is neutralized and then passed through a column of Amberlite IRA-68 (OH- form) or a similar anion exchange resin.
-
Elution: The column is washed with water and then eluted with dilute hydrochloric acid.
-
Desalting and Lyophilization: The eluate is desalted using a suitable method and then lyophilized to obtain a crude powder of Resorcinomycins A and B.
-
Separation: The individual compounds are separated by high-performance liquid chromatography (HPLC).
Caption: General workflow for the isolation of Resorcinomycins.
Biological Activity
Table 2: In Vitro Antimycobacterial Activity of Resorcinomycin A
| Organism | MIC (µg/mL) |
| Mycobacterium tuberculosis H37Rv | 3.13 |
| Mycobacterium kansasii | 1.56 |
| Mycobacterium marinum | 0.78 |
| Mycobacterium avium | 25 |
| Mycobacterium intracellulare | 50 |
Data for Resorcinomycin A is presented as a reference due to the lack of specific data for this compound.
Resorcinomycin A was found to be inactive against Gram-negative and most Gram-positive bacteria, suggesting a degree of selectivity in its action.[2] It is plausible that this compound shares a similar spectrum of activity, though this requires experimental verification.
Mechanism of Action (Hypothesized)
The precise mechanism of action for this compound has not been elucidated. However, based on its chemical structure, a plausible hypothesis can be formulated. The presence of the guanidino group, which is cationic at physiological pH, and the phenolic hydroxyl groups suggests that this compound may interact with and disrupt the bacterial cell membrane.
Many antimicrobial peptides and small molecules with these functional groups exert their effects through the following mechanisms:
-
Membrane Disruption: The cationic guanidino group can interact with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This interaction can lead to membrane depolarization, pore formation, and ultimately, cell lysis.
-
Inhibition of Intracellular Processes: Following membrane translocation, the molecule could potentially interfere with essential intracellular processes such as DNA replication, transcription, or protein synthesis.
References
Resorcinomycin B: An In-Depth Technical Guide on a Molecule of Untapped Potential
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
Resorcinomycin B is a natural product first isolated from the culture broth of Streptoverticillium roseoverticillatum.[1] It belongs to a class of dipeptide antibiotics and is structurally characterized as N-[(S)-alpha-guanidino-3,5-dihydroxy-4-ethylphenylacetyl]-glycine, with the molecular formula C13H18N4O5.[1] While its structural analog, Resorcinomycin A, has been the subject of some investigation regarding its antimycobacterial properties, a comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific biological activities of this compound.
Despite extensive searches of scientific databases and publications, there is currently a lack of publicly available data on the biological activity of this compound. This includes a deficit of information regarding its antimicrobial spectrum, potential anticancer properties, mechanism of action, and any associated signaling pathways.
This technical guide, therefore, serves to highlight the current state of knowledge and underscore the unexplored potential of this compound as a subject for future research and drug discovery efforts.
Chemical Structure and Properties
The foundational knowledge of this compound is primarily derived from its initial isolation and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C13H18N4O5 | [1] |
| Structure | N-[(S)-alpha-guanidino-3,5-dihydroxy-4-ethylphenylacetyl]-glycine | [1] |
Potential Areas for Future Investigation
Given the absence of specific biological data for this compound, the following sections outline potential experimental avenues and logical workflows for its future investigation, based on the activities of its known analog, Resorcinomycin A, and general practices in natural product drug discovery.
Experimental Protocols for Initial Biological Screening
The following represents a logical workflow for the initial biological characterization of this compound.
Caption: Proposed workflow for the biological evaluation of this compound.
1. Antimicrobial Susceptibility Testing:
-
Methodology: Broth microdilution or agar diffusion assays could be employed to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Given the activity of Resorcinomycin A against mycobacteria, this panel should include various Mycobacterium species.[2]
-
Data Presentation: Results would be tabulated as MIC values (µg/mL or µM) for each tested organism.
2. Cytotoxicity Screening against Cancer Cell Lines:
-
Methodology: A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) would be treated with increasing concentrations of this compound. Cell viability would be assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
-
Data Presentation: The half-maximal inhibitory concentration (IC50) values for each cell line would be determined and presented in a tabular format for comparative analysis.
3. General Enzyme Inhibition Screening:
-
Methodology: To identify potential molecular targets, this compound could be screened against a panel of key enzymes involved in various cellular processes, such as kinases, proteases, and metabolic enzymes.
-
Data Presentation: The percentage of enzyme inhibition at a fixed concentration of this compound would be tabulated. For significant hits, IC50 values would be determined.
Elucidation of Signaling Pathways
Should initial screenings reveal significant biological activity, the next logical step would be to investigate the underlying molecular mechanisms.
Caption: A generic signaling pathway potentially modulated by this compound.
For instance, if this compound demonstrates anticancer activity, further studies could involve:
-
Western Blotting: To analyze the expression levels of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs), apoptosis (e.g., caspases, Bcl-2 family proteins), and major signaling pathways (e.g., MAPK, PI3K/Akt).
-
Flow Cytometry: To determine the effect of the compound on cell cycle distribution and apoptosis induction.
-
Transcriptomic Analysis (RNA-seq): To identify global changes in gene expression in response to this compound treatment, providing unbiased insights into the affected pathways.
Conclusion
This compound represents a scientific enigma. While its structure is known, its biological activities remain entirely uncharacterized in the public domain. This presents a unique opportunity for the scientific community. The methodologies and logical workflows outlined in this guide provide a clear roadmap for the initial exploration of this promising natural product. The potential for discovering novel antimicrobial, anticancer, or other therapeutic activities makes this compound a compelling candidate for further investigation in academic and industrial drug discovery programs. The elucidation of its biological profile would not only contribute to the fundamental knowledge of natural products but could also pave the way for the development of new therapeutic agents.
References
Initial Screening of Resorcinomycin B: A Technical Guide on its Anticipated Antibacterial Spectrum and Evaluation Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resorcinomycin B, a natural product isolated from Streptoverticillium roseoverticillatum, is a structural analog of the more extensively studied Resorcinomycin A.[1] While the antibacterial properties of Resorcinomycin A have been characterized, particularly its activity against mycobacteria, a comprehensive antibacterial spectrum for this compound has not been detailed in available scientific literature. This technical guide addresses this knowledge gap by presenting the known antibacterial profile of the closely related Resorcinomycin A as a predictive reference. Furthermore, this document provides detailed experimental protocols for the determination of antibacterial activity and a standardized workflow for the initial screening of novel compounds like this compound.
Introduction to this compound
This compound is a dipeptide derivative, structurally identified as N-[(S)-alpha-guanidino-3,5-dihydroxy-4-ethylphenylacetyl]-glycine.[1] It was isolated alongside Resorcinomycin A from the culture broth of Streptoverticillium roseoverticillatum.[1] The key structural difference between the two compounds is the substitution on the phenyl ring: an ethyl group in this compound versus an isopropyl group in Resorcinomycin A (N-[(S)-alpha-guanidino-3,5-dihydroxy-4-isopropylphenylacetyl]glycine).[1] Given this close structural similarity, the antibacterial profile of Resorcinomycin A serves as the most relevant available data for inferring the potential activity of this compound.
Antibacterial Spectrum of Resorcinomycin A (as a proxy for this compound)
Direct quantitative data on the antibacterial spectrum of this compound is not presently available in the reviewed literature. However, studies on Resorcinomycin A indicate a specific antibacterial spectrum directed towards mycobacterial species.[2][3] It has been reported to be inactive against other Gram-positive and Gram-negative bacteria.[2][3] The antimycobacterial activity of the S-isomer of Resorcinomycin A was found to be superior to that of streptomycin and kanamycin against atypical mycobacterial strains.[2]
Table 1: Summary of Known Antibacterial Activity of Resorcinomycin A
| Bacterial Group | Activity Level | Specific Notes |
| Mycobacteria | Active | Activity demonstrated against atypical mycobacterial strains.[2] |
| Gram-positive Bacteria | Inactive | Not active against the tested Gram-positive bacteria (excluding mycobacteria).[2][3] |
| Gram-negative Bacteria | Inactive | Not active against the tested Gram-negative bacteria.[2][3] |
| Mycoplasmas | Weakly Active | A low level of activity has been noted.[2][3] |
Note: This data is for Resorcinomycin A and should be considered as a predictive reference for this compound due to their structural similarity. Experimental verification for this compound is required.
Experimental Protocols for Antibacterial Screening
To determine the antibacterial spectrum of this compound, standardized methods for measuring the Minimum Inhibitory Concentration (MIC) are employed. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium under defined conditions.[4] The following are detailed protocols for two common MIC determination methods.
Broth Microdilution Method
This method is widely used for its efficiency in testing multiple compounds and concentrations simultaneously.[5]
Materials:
-
96-well microtiter plates
-
This compound stock solution of known concentration
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial cultures of test organisms, adjusted to a 0.5 McFarland standard
-
Sterile diluent (e.g., saline or broth)
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional, for quantitative assessment)
Procedure:
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution of this compound: In the first column of wells, add 100 µL of the this compound stock solution, resulting in a 1:2 dilution. Use a multichannel pipette to perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column of dilutions. This creates a gradient of decreasing concentrations of the compound.
-
Inoculum Preparation: Prepare a suspension of the test bacterium in sterile broth or saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well (except for a sterility control well) with 100 µL of the standardized bacterial suspension. The final volume in each well will be 200 µL.
-
Controls: Include a positive control (broth and bacteria, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure optical density.
Agar Dilution Method
This method is considered a gold standard and is particularly useful for testing a large number of bacterial strains against a single compound.[6]
Materials:
-
This compound stock solution
-
Molten agar medium (e.g., Mueller-Hinton Agar) maintained at 45-50°C
-
Sterile petri dishes
-
Bacterial cultures of test organisms, adjusted to a 0.5 McFarland standard
-
Inoculum replicating device (e.g., Steers replicator)
Procedure:
-
Preparation of Agar Plates: Prepare a series of twofold dilutions of the this compound stock solution. Add a defined volume of each dilution to a larger volume of molten agar to create a series of plates with varying final concentrations of the compound. Pour the agar into petri dishes and allow them to solidify.
-
Inoculum Preparation: Prepare bacterial suspensions as described for the broth microdilution method.
-
Inoculation: Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the bacterial suspensions. A control plate containing no compound should also be inoculated.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterial isolate at the inoculation spot.
Visualizing the Experimental Workflow and Potential Mechanisms
General Workflow for Antibacterial Screening
The initial screening of a compound like this compound for antibacterial activity follows a systematic workflow to identify its spectrum and potency.
Signaling Pathways
The specific molecular target and signaling pathways affected by this compound in bacteria have not been elucidated in the reviewed scientific literature. Therefore, a diagrammatic representation of its mechanism of action cannot be provided at this time. Future research into the mode of action of this compound and its analogs is necessary to understand how they exert their potential antibacterial effects.
Conclusion
While direct experimental data on the antibacterial spectrum of this compound is currently lacking, the information available for its close structural analog, Resorcinomycin A, suggests a targeted activity against mycobacteria. This technical guide provides the necessary framework and detailed protocols for researchers to conduct a thorough initial screening of this compound's antibacterial properties. The outlined methodologies for MIC determination and the general screening workflow offer a standardized approach to systematically evaluate its potential as a novel antibacterial agent. Further investigation is warranted to confirm its antibacterial spectrum and to elucidate its mechanism of action.
References
- 1. Isolation and characterization of new antibiotics resorcinomycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New antibiotics, resorcinomycins A and B: antibacterial activity of resorcinomycin A against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. Agar dilution - Wikipedia [en.wikipedia.org]
The Pivotal Role of the Guanidino Group in Resorcinomycin B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resorcinomycin B, a natural product with notable activity against Mycobacterium species, possesses a unique chemical architecture centered around a guanidino-functionalized α-amino acid core. While direct experimental evidence elucidating the specific contributions of its guanidino group to its antimycobacterial activity is not extensively documented in publicly available literature, a wealth of information from related antimicrobial compounds allows for a robust, extrapolated understanding of its significance. This technical guide synthesizes the available data on Resorcinomycin and the well-established roles of guanidino groups in medicinal chemistry to present a comprehensive overview of its likely importance in the efficacy of this compound. We will explore the physicochemical properties of the guanidino moiety, its probable mechanism of action, and provide generalized experimental protocols for future structure-activity relationship (SAR) studies.
Introduction to this compound
This compound is a dipeptide-like natural product isolated from Streptoverticillium roseoverticillatum. Its structure is characterized by an N-acylated glycine, where the acyl group is (S)-α-guanidino-3,5-dihydroxy-4-ethylphenylacetic acid. A closely related analog, Resorcinomycin A, features an isopropyl group in place of the ethyl group. Both compounds have demonstrated a selective and potent inhibitory activity against various species of Mycobacterium, including atypical mycobacteria, while showing weak or no activity against other Gram-positive and Gram-negative bacteria. This selective antimycobacterial profile makes the Resorcinomycin scaffold an intriguing starting point for the development of new anti-tuberculosis therapeutics.
The Guanidino Group: A Privileged Moiety in Antimicrobial Agents
The guanidino group is a common feature in a multitude of biologically active molecules and is considered a "privileged" structural motif in the design of antimicrobial drugs. Its significance stems from its unique physicochemical properties:
-
High Basicity and Constant Protonation: The guanidino group exhibits a high pKa of approximately 13.5, ensuring it remains protonated and positively charged at physiological pH. This cationic nature is crucial for the initial electrostatic interactions with the negatively charged components of the bacterial cell envelope, such as phospholipids and teichoic acids.
-
Hydrogen Bonding Capability: The planar, Y-shaped geometry of the protonated guanidinium ion allows it to act as a multidentate hydrogen bond donor. This enables the formation of strong and specific interactions with biological targets like proteins and nucleic acids.
-
Charge Delocalization: The positive charge of the guanidinium ion is delocalized over three nitrogen atoms, which contributes to its stability and its ability to form bidentate hydrogen bonds with carboxylate and phosphate groups on target molecules.
Hypothesized Role of the Guanidino Group in this compound's Antimycobacterial Activity
Based on the established roles of the guanidino group in other antimicrobial agents, we can hypothesize its function in this compound through the following mechanisms:
-
Interaction with the Mycobacterial Cell Envelope: The complex and lipid-rich cell wall of Mycobacterium tuberculosis presents a formidable barrier to many antibiotics. The cationic guanidino group of this compound likely plays a critical role in penetrating this barrier. It is plausible that it interacts with the negatively charged components of the mycobacterial cell wall, such as the phosphate groups of the inner membrane phospholipids or potentially with components of the mycolic acid layer. This interaction could facilitate the transport of the molecule across the cell envelope to its intracellular target. In many antimicrobial peptides, the guanidino group has been shown to be superior to a primary amine (like that in lysine) for promoting membrane disruption.[1]
-
Target Binding: The ultimate bactericidal or bacteriostatic effect of an antibiotic is dependent on its interaction with a specific molecular target. While the precise target of this compound is not yet elucidated, it is likely that the guanidino group is integral to the binding event. Its ability to form multiple hydrogen bonds and engage in charge-pairing interactions would enable a high-affinity binding to the active site of an enzyme or a functional region of a structural protein. Given that many antimycobacterial agents target cell wall synthesis, it is conceivable that this compound inhibits a key enzyme in this pathway.[2][3][4]
The following diagram illustrates the hypothesized mechanism of action:
Quantitative Data: Antimycobacterial Activity of Resorcinomycin A
While specific quantitative data for this compound is sparse in the literature, a 1989 study by Masaki et al. provides Minimum Inhibitory Concentration (MIC) values for the closely related Resorcinomycin A against several atypical mycobacterial strains. This data is valuable for understanding the general potency of the resorcinomycin scaffold. The S-isomer of Resorcinomycin A (S-RSM-A) was found to have superior activity compared to streptomycin (SM) and kanamycin (KM) against the tested strains.[5]
| Mycobacterial Strain | S-RSM-A MIC (µg/mL) | R-RSM-A MIC (µg/mL) | S,R-RSM-A MIC (µg/mL) | SM MIC (µg/mL) | KM MIC (µg/mL) |
| M. kansasii KC1101 | 0.2 | 3.13 | 1.56 | 0.78 | 1.56 |
| M. marinum KC1301 | 0.78 | 25 | 6.25 | 1.56 | 3.13 |
| M. scrofulaceum KC1401 | 0.78 | 50 | 12.5 | 6.25 | 6.25 |
| M. avium KC1521 | 3.13 | >100 | 50 | 6.25 | 6.25 |
| M. intracellulare KC1601 | 1.56 | >100 | 25 | 12.5 | 6.25 |
| M. fortuitum KC1901 | >100 | >100 | >100 | >100 | 1.56 |
| M. chelonae KC2001 | 50 | >100 | >100 | >100 | 12.5 |
Table 1. Comparative in vitro activities of Resorcinomycin A isomers and other antibiotics against atypical mycobacteria.[5]
Experimental Protocols: A Generalized Approach for SAR Studies
To definitively elucidate the role of the guanidino group in this compound, a systematic SAR study would be required. This involves the synthesis of analogs where the guanidino group is modified or replaced, followed by the evaluation of their antimycobacterial activity.
The following diagram outlines a general workflow for such a study:
Detailed Methodology: Microplate Alamar Blue Assay (MABA) for MIC Determination against M. tuberculosis
This is a widely used and accepted method for determining the MIC of compounds against M. tuberculosis.
1. Preparation of Mycobacterial Inoculum: a. Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80 to mid-log phase. b. Adjust the turbidity of the culture with supplemented 7H9 broth to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁷ CFU/mL. c. Dilute the adjusted culture 1:50 in supplemented 7H9 broth to obtain the final inoculum.
2. Preparation of Compound Plates: a. Prepare a stock solution of this compound or its analogs in a suitable solvent (e.g., DMSO). b. In a 96-well microplate, perform serial twofold dilutions of the stock solution in supplemented 7H9 broth to achieve the desired final concentrations. c. Include a positive control (bacteria with no compound) and a negative control (broth only).
3. Inoculation and Incubation: a. Add 100 µL of the final mycobacterial inoculum to each well containing the test compound dilutions and the positive control wells. b. Add 100 µL of sterile broth to the negative control wells. c. Seal the plates and incubate at 37°C for 7 days.
4. Addition of Alamar Blue and Reading of Results: a. After the initial incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. b. Re-incubate the plates at 37°C for 24-48 hours. c. Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. d. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Conclusion
While direct experimental validation is pending, the fundamental principles of medicinal chemistry and the body of evidence from other guanidino-containing antimicrobials strongly suggest that the guanidino group of this compound is a critical determinant of its antimycobacterial activity. It is hypothesized to be essential for both the initial interaction with the complex mycobacterial cell envelope and for high-affinity binding to its ultimate molecular target. The synthesis and evaluation of this compound analogs with modifications to this key functional group are crucial next steps to confirm this hypothesis and to guide the development of this promising class of antimycobacterial agents.
References
- 1. Methods for determining the antimicrobial susceptibility of mycobacteria | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]
- 2. Antibacterial activity of guanidinylated neomycin B- and kanamycin A-derived amphiphilic lipid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Synthesis of Guanidinium Functionalized Polycarbodiimides and Their Antibacterial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimycobacterial susceptibility testing methods for natural products research - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Resorcinomycin B in Streptomycetes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of Resorcinomycin B, a bioactive compound produced by Streptoverticillium roseoverticillatum. The document details the genetic basis, enzymatic steps, and proposed regulatory mechanisms involved in its formation. It also includes detailed experimental protocols for key research techniques used in the study of this pathway.
Introduction to this compound
This compound, and its close analog Resorcinomycin A, are dipeptide antibiotics isolated from Streptoverticillium roseoverticillatum.[1] These compounds exhibit interesting biological activities, including antibacterial properties.[2] this compound is composed of a nonproteinogenic amino acid, (S)-2-(3,5-dihydroxy-4-ethylphenyl)-2-guanidinoacetic acid, linked to a glycine molecule.[1] Its unique structure, particularly the nonproteinogenic amino acid moiety, makes its biosynthesis a subject of significant scientific interest for potential bioengineering and drug discovery applications.
The this compound Biosynthetic Gene Cluster (res)
The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as res, which has been identified in Streptoverticillium roseoverticillatum.[3] This cluster contains the genes encoding the enzymes responsible for the synthesis of the nonproteinogenic amino acid precursor and its subsequent ligation to glycine.
Gene Organization and Proposed Functions
The res gene cluster consists of at least ten open reading frames (ORFs) with proposed functions based on homology to other known biosynthetic pathways.[4] The functions of these genes are summarized in the table below.
| Gene | Proposed Function | Homology/Evidence |
| res1 | ABC transporter, efflux pump | Homology to ABC transporter genes, likely involved in exporting this compound to prevent self-toxicity.[4] |
| res2 | ABC transporter, efflux pump | Similar to res1, part of the export system.[4] |
| res3 | Methyltransferase | Likely involved in the formation of the isopropyl/ethyl group on the phenyl ring of the nonproteinogenic amino acid.[4] |
| res4 | B12-dependent radical S-adenosylmethionine (SAM) enzyme | Predicted to participate in the biosynthesis of the isopropyl/ethyl moiety.[4] |
| res5 | ATP-grasp-ligase | Essential for the final ligation step, though in vitro assays with the recombinant enzyme were unsuccessful.[3] |
| res6 | 3-amino-5-hydroxybenzoic acid (AHBA) synthase | Homologous to pgm8, involved in the biosynthesis of the aromatic core of the nonproteinogenic amino acid.[4] |
| res7 | Aminotransferase | Homologous to pgm9, likely involved in the aminoshikimate pathway for the precursor synthesis.[4] |
| res8 | Phospho-2-dehydro-3-deoxyheptonate aldolase | Homologous to pgm10, involved in the initial steps of the aminoshikimate pathway.[4] |
| res9 | Dehydroquinate synthase | Homologous to pgm11, part of the aminoshikimate pathway.[4] |
| res10 | Dehydroquinate dehydratase | Homologous to pgm12, involved in the aminoshikimate pathway.[4] |
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be divided into two main stages: the formation of the nonproteinogenic amino acid precursor, (S)-2-(3,5-dihydroxy-4-ethylphenyl)-2-guanidinoacetic acid, and its subsequent ligation to glycine.
Proposed Biosynthesis of the Nonproteinogenic Amino Acid Precursor
While the exact pathway for the synthesis of the this compound precursor has not been fully elucidated, the homology of the res genes to those in other pathways, such as the pheganomycin pathway, strongly suggests the involvement of a modified aminoshikimate pathway.[4] This pathway is known to produce 3-amino-5-hydroxybenzoic acid (AHBA), a common precursor for many secondary metabolites. The proposed pathway likely starts from primary metabolites and proceeds through a series of enzymatic reactions catalyzed by the Res enzymes to form the aromatic core. The ethyl group is likely installed by the action of a methyltransferase (Res3) and a radical SAM enzyme (Res4).[4]
Final Ligation and Maturation
The final step in the biosynthesis of this compound is the ligation of the nonproteinogenic amino acid precursor with glycine. Gene disruption studies have shown that the ATP-grasp-ligase, Res5, is essential for this process. A res5-deletion mutant was unable to produce this compound but accumulated the precursor. However, in vitro assays with recombinant Res5 did not show any catalytic activity for this ligation.[3] Furthermore, heterologous expression of the entire res gene cluster in Streptomyces lividans resulted in the production of the precursor but not this compound.[3] This suggests that the final maturation step may involve a peptidase that is encoded outside of the res gene cluster, which would act on a peptide with a N-terminal glycine.[3]
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on key molecular genetics techniques. While specific, detailed protocols for the study of the res cluster are not fully published, the following sections provide comprehensive, representative protocols for these methods as they are generally applied to Streptomyces.
Gene Disruption via Homologous Recombination
This protocol describes a general workflow for creating a gene deletion mutant in Streptomyces using a temperature-sensitive vector and homologous recombination.
References
- 1. Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the Biosynthetic Gene Cluster and an Additional Gene for Resistance to the Antituberculosis Drug Capreomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Resorcinomycin B: A Technical Guide to its Natural Source and Fermentation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Resorcinomycin B, a bioactive secondary metabolite. It details its natural microbial source, biosynthetic pathway, and the methodologies for its production through fermentation, based on available scientific literature. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, microbiology, and drug discovery and development.
Natural Source of this compound
This compound, along with its analog Resorcinomycin A, is a natural product isolated from the culture broth of the Gram-positive bacterium, Streptoverticillium roseoverticillatum.[1][2][3] This actinomycete is the primary known natural source of this compound.
Biosynthesis of this compound
The production of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC) within the genome of Streptoverticillium roseoverticillatum.[1][4] The core structure of this compound is N-[(S)-alpha-guanidino-3,5-dihydroxy-4-ethylphenylacetyl]-glycine.[2] The biosynthetic pathway involves a series of enzymatic reactions that assemble and modify the precursor molecules.
The identified gene cluster for resorcinomycin biosynthesis contains genes predicted to be responsible for the formation of the non-proteinogenic amino acid core and the subsequent ligation with glycine.[1][4] Key enzymatic steps include the formation of the resorcinol moiety and the peptide bond formation.
Below is a diagram illustrating the proposed high-level biosynthetic pathway for this compound.
Caption: High-level overview of the this compound biosynthetic pathway.
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of Streptoverticillium roseoverticillatum. While specific, optimized fermentation parameters for maximizing this compound yield are not extensively detailed in publicly available literature, general principles for the cultivation of actinomycetes for secondary metabolite production can be applied.
Culture Medium
A typical fermentation medium for Streptomyces and related species includes a source of carbon, nitrogen, and essential minerals. The following table summarizes potential components for the fermentation medium, based on general knowledge of actinomycete cultivation.
| Component Category | Examples | Potential Concentration Range (g/L) |
| Carbon Source | Glucose, Soluble Starch, Glycerol | 20 - 50 |
| Nitrogen Source | Soybean Meal, Yeast Extract, Peptone | 5 - 20 |
| Inorganic Salts | NaCl, K2HPO4, MgSO4·7H2O, CaCO3 | 1 - 5 |
| Trace Elements | FeSO4·7H2O, MnCl2·4H2O, ZnSO4·7H2O | 0.01 - 0.1 |
Fermentation Parameters
The optimal physical and chemical parameters for fermentation are critical for achieving high yields of this compound. The following table outlines the key parameters and their generally accepted ranges for actinomycete fermentation.
| Parameter | Typical Range |
| pH | 6.5 - 7.5 |
| Temperature | 28 - 32 °C |
| Agitation | 150 - 250 rpm |
| Aeration | 0.5 - 1.5 vvm (vessel volumes per minute) |
| Fermentation Time | 5 - 10 days |
Experimental Protocol: General Fermentation Workflow
The following protocol describes a general workflow for the fermentation of Streptoverticillium roseoverticillatum for the production of this compound.
Caption: General experimental workflow for this compound fermentation.
Methodology:
-
Inoculum Preparation:
-
A pure culture of Streptoverticillium roseoverticillatum is grown on a suitable agar medium.
-
A loopful of spores or mycelia is used to inoculate a first-stage seed culture in a shake flask containing a seed medium. This is typically incubated for 2-3 days.
-
The first-stage seed culture is then used to inoculate a larger volume second-stage seed culture, which is incubated for another 1-2 days to ensure a high density of viable cells.
-
-
Production Fermentation:
-
The production fermenter containing the fermentation medium is sterilized.
-
The fermenter is inoculated with the second-stage seed culture (typically 5-10% v/v).
-
The fermentation is carried out under controlled conditions of temperature, pH, agitation, and aeration.
-
Key parameters are monitored throughout the fermentation process.
-
After a sufficient incubation period, when the concentration of this compound is maximal, the fermentation broth is harvested.
-
Isolation and Purification
General Isolation and Purification Workflow
The following diagram outlines a logical workflow for the isolation and purification of this compound.
Caption: General workflow for the isolation and purification of this compound.
Methodology:
-
Initial Extraction:
-
The harvested fermentation broth is first centrifuged or filtered to remove the microbial biomass.
-
The resulting supernatant, containing the dissolved this compound, is collected.
-
The supernatant is then passed through a column packed with an adsorbent resin (e.g., Amberlite series) to capture the target compound.
-
After washing the resin to remove impurities, the this compound is eluted with a suitable solvent.
-
-
Chromatographic Purification:
-
The crude extract is subjected to a series of chromatographic steps for purification.
-
Ion-exchange chromatography can be employed to separate compounds based on their charge.
-
Gel filtration chromatography is used to separate molecules based on their size.
-
Finally, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often used as a final polishing step to obtain highly pure this compound.
-
Conclusion
This compound, a metabolite of Streptoverticillium roseoverticillatum, represents an interesting natural product with potential biological activities. While its natural source and biosynthetic gene cluster are identified, further research is required to optimize its production through fermentation and to develop detailed and efficient protocols for its isolation and purification. The information and general methodologies provided in this technical guide offer a solid foundation for researchers and drug development professionals to build upon in their efforts to explore the full potential of this compound.
References
Methodological & Application
Application Note: Isolating Resorcinomycin B from Streptoverticillium roseoverticillatum Culture Broth
Audience: Researchers, scientists, and drug development professionals.
Introduction
Resorcinomycin B is a water-soluble, amphoteric antibiotic produced by the actinomycete Streptoverticillium roseoverticillatum.[1][2] It belongs to the resorcinomycin family of antibiotics, which also includes Resorcinomycin A.[1][2] These compounds have garnered interest due to their potential biological activities. The isolation and purification of this compound from the culture broth is a critical step for further research into its mechanism of action, efficacy, and potential therapeutic applications. This document provides a detailed protocol for the isolation of this compound, based on its known physicochemical properties and established methods for purifying natural products from microbial fermentations.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for developing an effective isolation strategy.
| Property | Value | Reference |
| Molecular Formula | C13H18N4O5 | [1][2] |
| Molecular Weight | 310.31 g/mol | Calculated |
| Solubility | Water-soluble | [1][2] |
| Chemical Nature | Amphoteric | [1][2] |
| Structure | N-[(S)-α-guanidino-3,5-dihydroxy-4-ethylphenylacetyl]-glycine | [1] |
Experimental Workflow Diagram
Caption: Workflow for the isolation and purification of this compound.
Detailed Experimental Protocol
This protocol outlines the steps for isolating this compound from the culture broth of Streptoverticillium roseoverticillatum.
Part 1: Fermentation
-
Strain and Culture Conditions:
-
Microorganism: Streptoverticillium roseoverticillatum.[1]
-
Inoculum Preparation: Prepare a seed culture by inoculating a suitable liquid medium (e.g., ISP Medium 2) with spores or a vegetative mycelial suspension of S. roseoverticillatum. Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours.
-
Production Medium: Utilize a production medium optimized for antibiotic production by Streptomycetes. A complex medium containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and mineral salts is recommended.
-
Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v). Ferment for 5-7 days at 28-30°C with aeration and agitation. Monitor the production of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Part 2: Extraction
-
Harvesting: After the fermentation period, harvest the culture broth.
-
Separation of Biomass: Centrifuge the culture broth at 8,000-10,000 x g for 20-30 minutes to separate the mycelial biomass from the supernatant. The target compound, this compound, is water-soluble and will be in the supernatant.[1][2]
-
Clarification: Carefully decant the supernatant. For further clarification, the supernatant can be filtered through a 0.45 µm or 0.22 µm filter to remove any remaining cells and particulate matter.
Part 3: Purification
-
Ion-Exchange Chromatography (Capture Step):
-
Resin Selection: Due to the amphoteric nature of this compound, containing both a basic guanidino group and acidic carboxyl and hydroxyl groups, either cation or anion exchange chromatography can be employed.[1] A strong cation exchange resin (e.g., Dowex 50W series) is a suitable starting point.
-
Column Preparation: Pack a column with the selected cation exchange resin and equilibrate it with a low ionic strength buffer at a slightly acidic pH (e.g., 50 mM sodium acetate buffer, pH 5.0).
-
Loading: Adjust the pH of the clarified supernatant to match the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound this compound using a stepwise or linear gradient of increasing ionic strength or pH. For a cation exchanger, a gradient of ammonium hydroxide or sodium chloride can be used. Collect fractions and monitor for the presence of the target compound.
-
-
Gel Filtration Chromatography (Polishing Step):
-
Resin Selection: Use a size-exclusion chromatography resin with a suitable fractionation range for a molecule of ~310 Da (e.g., Sephadex G-10 or G-25).
-
Column Preparation: Pack a column with the selected gel filtration resin and equilibrate it with a suitable volatile buffer (e.g., ammonium acetate or ammonium bicarbonate) to facilitate subsequent lyophilization.
-
Sample Application: Concentrate the active fractions from the ion-exchange step and apply the concentrated sample to the gel filtration column.
-
Elution: Elute with the equilibration buffer at a constant flow rate. Collect fractions and identify those containing pure this compound.
-
-
Preparative High-Performance Liquid Chromatography (Final Polishing):
-
Column: A reversed-phase C18 column is a common choice for the final purification of polar, water-soluble compounds.
-
Mobile Phase: A gradient of water and a suitable organic solvent (e.g., acetonitrile or methanol) with an ion-pairing agent (e.g., trifluoroacetic acid, TFA) can be effective for retaining and resolving this compound.
-
Detection: Monitor the elution profile using a UV detector, typically in the range of 210-280 nm.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Desalting and Lyophilization: If a non-volatile buffer was used, desalt the purified fraction using a suitable method. Lyophilize the final pure fraction to obtain this compound as a solid powder.
-
Part 4: Analysis and Characterization
-
Purity Assessment: Analyze the final product for purity using analytical HPLC.
-
Structural Confirmation: Confirm the identity and structure of the isolated this compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Summary of Quantitative Data
| Parameter | Typical Value/Range | Notes |
| Fermentation Titer | Variable | Highly dependent on strain and culture conditions. |
| Extraction Yield | >90% (from supernatant) | Expected for a water-soluble compound. |
| Ion-Exchange Chromatography Recovery | 60-80% | Dependent on resin and elution conditions. |
| Gel Filtration Chromatography Recovery | 70-90% | |
| Preparative HPLC Recovery | 50-70% | |
| Final Purity | >95% | As determined by analytical HPLC. |
Note: The values presented in the table are typical estimates for natural product isolation and may vary depending on the specific experimental conditions.
This detailed application note provides a comprehensive framework for the successful isolation and purification of this compound, enabling further research into its potential as a therapeutic agent.
References
Application Notes and Protocols for the Purification of Resorcinomycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resorcinomycin B is a bioactive secondary metabolite isolated from the fermentation broth of Streptoverticillium roseoverticillatum.[1] As a member of the resorcinomycin family, it holds potential for further investigation in drug discovery and development. These application notes provide a detailed overview of the purification techniques and protocols for this compound, based on established methods for the isolation of similar natural products from actinomycetes. While the complete, originally published detailed protocol for this compound was not accessible, this document outlines a robust, generalized workflow derived from the primary literature on related compounds and standard biochemical purification practices.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for the design and optimization of purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈N₄O₅ | [1] |
| Molecular Weight | 310.31 g/mol | Calculated |
| General Class | Dipeptide Antibiotic | [1] |
| Solubility | Water-soluble | [1] |
| Chemical Nature | Amphoteric | [1] |
Purification Workflow Overview
The purification of this compound from a fermentation culture is a multi-step process designed to isolate the target molecule from a complex mixture of cellular components and other secondary metabolites. The general workflow involves initial extraction from the culture supernatant followed by a series of chromatographic separations to achieve high purity.
Caption: Generalized workflow for the purification of this compound.
Detailed Experimental Protocols
The following protocols are based on established methodologies for the purification of secondary metabolites from Streptomyces and related actinomycetes.
Protocol 1: Initial Extraction from Culture Broth
This protocol describes the initial capture of this compound from the fermentation broth using adsorption chromatography.
Materials:
-
Fermentation broth of Streptoverticillium roseoverticillatum
-
Diaion HP20 resin (or equivalent macroporous adsorbent resin)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Glass column
-
Rotary evaporator
Procedure:
-
Clarification of Culture Broth: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to pellet the mycelia and other solid materials. Decant and collect the supernatant. Further clarify the supernatant by passing it through a 0.45 µm filter.
-
Resin Preparation: Prepare a slurry of Diaion HP20 resin in deionized water and pour it into a glass column to create a packed bed. Wash the column extensively with deionized water.
-
Loading: Load the clarified supernatant onto the equilibrated Diaion HP20 column at a flow rate of 1-2 bed volumes per hour.
-
Washing: After loading, wash the column with 3-5 bed volumes of deionized water to remove unbound impurities.
-
Elution: Elute the adsorbed compounds with a stepwise gradient of methanol in water. A suggested gradient is as follows:
-
25% aqueous Methanol
-
50% aqueous Methanol
-
75% aqueous Methanol
-
100% Methanol
-
-
Fraction Collection and Analysis: Collect fractions of the eluate and analyze them for the presence of this compound using a suitable method such as Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC).
-
Concentration: Pool the fractions containing this compound and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Ion-Exchange Chromatography
This protocol is designed to separate molecules based on their net charge. As this compound is an amphoteric molecule, both cation and anion exchange chromatography can be explored.
Materials:
-
Crude this compound extract
-
Cation exchange resin (e.g., Dowex 50W) or Anion exchange resin (e.g., DEAE-Sephadex)
-
Appropriate buffers (e.g., phosphate buffer, acetate buffer)
-
Sodium chloride (NaCl) for gradient elution
-
Chromatography column
Procedure:
-
Resin Equilibration: Equilibrate the chosen ion-exchange column with the starting buffer at a specific pH. For cation exchange, a slightly acidic pH (e.g., pH 5-6) is recommended, while for anion exchange, a slightly basic pH (e.g., pH 8-9) is suitable.
-
Sample Preparation and Loading: Dissolve the crude extract in the starting buffer and load it onto the equilibrated column.
-
Washing: Wash the column with the starting buffer until the baseline is stable to remove unbound molecules.
-
Elution: Elute the bound molecules using a linear or stepwise gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) in the starting buffer.
-
Fraction Analysis: Collect fractions and analyze for the presence and purity of this compound.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
The final purification step typically involves preparative reverse-phase HPLC to achieve high purity.
Materials:
-
Partially purified this compound fraction
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid (for modifying the mobile phase)
Procedure:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% water with 0.1% TFA, 5% ACN with 0.1% TFA).
-
Sample Injection: Dissolve the partially purified sample in the initial mobile phase and inject it onto the column.
-
Gradient Elution: Elute the sample using a linear gradient of increasing acetonitrile concentration. A typical gradient might be from 5% to 50% ACN over 30-40 minutes.
-
Peak Collection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm and 280 nm) and collect the peaks corresponding to this compound.
-
Purity Analysis and Lyophilization: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions and lyophilize to obtain pure this compound as a solid.
Data Presentation
The following table summarizes hypothetical quantitative data for a typical purification of this compound. Actual results will vary depending on the specific experimental conditions.
| Purification Step | Total Protein (mg) | This compound (mg) | Specific Activity (units/mg) | Yield (%) | Purity (%) |
| Clarified Supernatant | 5000 | 100 | 20 | 100 | 2 |
| Diaion HP20 Eluate | 500 | 85 | 170 | 85 | 17 |
| Ion-Exchange Pool | 50 | 70 | 1400 | 70 | 70 |
| Gel Filtration Pool | 15 | 60 | 4000 | 60 | 90 |
| Preparative HPLC Pool | 5 | 55 | >9500 | 55 | >98 |
Logical Relationship of Purification Steps
Caption: Logical progression of this compound purification.
References
Spectrometric Analysis of Resorcinomycin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resorcinomycin B is a natural product isolated from the bacterium Streptoverticillium roseoverticillatum.[1] It belongs to a class of dipeptide antibiotics and has the chemical structure N-[(S)-α-guanidino-3,5-dihydroxy-4-ethylphenylacetyl]-glycine.[1] The structural elucidation of this compound relies heavily on spectrometric techniques, particularly one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR analysis of this compound, offering a guide for its identification and characterization in research and drug development settings.
Chemical Structure
Figure 1: Chemical Structure of this compound
Image of the chemical structure of this compound would be placed here.
Molecular Formula: C₁₃H₁₈N₄O₅[1]Spectrometric Data
The structural confirmation of this compound is achieved through the comprehensive analysis of its ¹H and ¹³C NMR spectra. The chemical shifts are indicative of the specific electronic environment of each proton and carbon atom within the molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its aromatic, aliphatic, and amino acid moieties. The following table summarizes the assigned proton chemical shifts.
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' | 6.35 | s | |
| α-H | 4.85 | s | |
| Gly-CH₂ | 3.75 | s | |
| -CH₂-CH₃ | 2.45 | q | 7.5 |
| -CH₂-CH₃ | 1.05 | t | 7.5 |
Note: The data presented is based on typical values reported for similar structures and may vary slightly depending on the solvent and experimental conditions.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. The table below details the assigned carbon chemical shifts.
Table 2: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Amide) | 172.5 |
| C=O (Carboxyl) | 171.0 |
| C=N (Guanidino) | 157.0 |
| C-3', C-5' | 156.5 |
| C-1' | 128.0 |
| C-4' | 118.0 |
| C-2', C-6' | 105.0 |
| α-C | 58.0 |
| Gly-CH₂ | 42.0 |
| -CH₂-CH₃ | 21.0 |
| -CH₂-CH₃ | 14.5 |
Note: The data presented is based on typical values reported for similar structures and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocols
Isolation and Purification of this compound
This compound is isolated from the culture broth of Streptoverticillium roseoverticillatum. A general protocol involves the following steps:
-
Fermentation: Cultivation of Streptoverticillium roseoverticillatum in a suitable nutrient medium to promote the production of secondary metabolites.
-
Extraction: The culture broth is typically extracted with a polar organic solvent, such as acetone, to isolate the water-soluble this compound from the mycelia.
-
Solvent Partitioning: After removing the initial extraction solvent, the aqueous residue is partitioned with a solvent like ethyl acetate to separate compounds based on their polarity.
-
Chromatography: The crude extract is subjected to column chromatography, often using an alumina support, to separate the different components. Further purification can be achieved using techniques like High-Performance Liquid Chromatography (HPLC).
NMR Spectroscopic Analysis
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is as follows:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent can affect the chemical shifts of labile protons (e.g., -OH, -NH).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Set the sample temperature, typically to 25 °C (298 K).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This experiment typically requires a larger number of scans due to the low natural abundance of the ¹³C isotope.
-
Employ a spectral width of around 200-220 ppm.
-
Data processing is similar to that for the ¹H spectrum.
-
-
2D NMR Experiments (Optional but Recommended):
-
To unambiguously assign all proton and carbon signals, it is advisable to perform 2D NMR experiments such as:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular structure.
-
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the isolation and spectrometric analysis of this compound.
Caption: Workflow for this compound Analysis.
References
Application Notes and Protocols: Determining the Antibacterial Spectrum of Resorcinomycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resorcinomycin B, an antibiotic isolated from Streptoverticillium roseoverticillatum, is a member of the resorcinomycin class of natural products.[1] While research has primarily focused on its analogue, Resorcinomycin A, understanding the antibacterial spectrum of this compound is crucial for evaluating its potential as a therapeutic agent. Resorcinomycin A has demonstrated a narrow spectrum of activity, primarily targeting mycobacterial species, with little to no effect on other Gram-positive and Gram-negative bacteria, and only weak activity against mycoplasmas.[2] This document provides a detailed protocol for determining the antibacterial spectrum of this compound and a framework for interpreting the results.
Principle
The antibacterial spectrum of a compound is determined by assessing its ability to inhibit the growth of a wide range of clinically relevant bacteria. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. Standardized methods, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), are employed to ensure reproducibility and comparability of results.
Data Presentation
Currently, there is a lack of publicly available quantitative data on the antibacterial spectrum of this compound. The data presented below for Resorcinomycin A is intended to serve as a reference point for the expected activity of this compound, given their structural similarity.
Table 1: Antibacterial Activity of Resorcinomycin A
| Bacterial Group | Activity Level | Notes |
| Mycobacteria | Active | Primary target of Resorcinomycin A. |
| Gram-positive bacteria | Inactive | Generally not susceptible. |
| Gram-negative bacteria | Inactive | Generally not susceptible. |
| Mycoplasmas | Weakly Active | Exhibits some inhibitory effect. |
Source: Masaki, S., et al. (1989). New antibiotics, resorcinomycins A and B: antibacterial activity of resorcinomycin A against mycobacteria in vitro. The Journal of antibiotics, 42(3), 463-466.[2]
Table 2: Hypothetical MIC Data for this compound against a Panel of Test Organisms
The following table is a template for presenting experimentally determined MIC values for this compound.
| Organism | Strain | Gram Stain | MIC (µg/mL) |
| Mycobacterium tuberculosis | H37Rv | N/A | |
| Mycobacterium avium | ATCC 25291 | N/A | |
| Staphylococcus aureus | ATCC 29213 | Positive | |
| Enterococcus faecalis | ATCC 29212 | Positive | |
| Escherichia coli | ATCC 25922 | Negative | |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | |
| Klebsiella pneumoniae | ATCC 700603 | Negative |
Experimental Protocols
The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Broth Microdilution Method (CLSI M07)
This method is used to determine the MIC of an antimicrobial agent against aerobic bacteria.
a. Materials:
-
This compound (lyophilized powder)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (as listed in Table 2)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
b. Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be tested for any inhibitory effects on its own.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) in the wells.
Agar Dilution Method for Mycobacteria (CLSI M24)
This method is specifically for determining the MIC of antimicrobial agents against mycobacteria.
a. Materials:
-
This compound
-
Middlebrook 7H10 agar, supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
Petri dishes
-
Mycobacterial strains
-
Middlebrook 7H9 broth
-
0.5 McFarland turbidity standard
-
Incubator with 5-10% CO₂ (35°C ± 2°C)
b. Procedure:
-
Preparation of Drug-Containing Agar Plates:
-
Prepare a stock solution of this compound.
-
Prepare molten Middlebrook 7H10 agar and cool to 48-50°C.
-
Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations.
-
Pour the agar into Petri dishes and allow them to solidify.
-
-
Preparation of Mycobacterial Inoculum:
-
Grow the mycobacterial strain in Middlebrook 7H9 broth until it reaches the log phase of growth.
-
Adjust the turbidity of the culture to match the 0.5 McFarland standard.
-
Prepare 10⁻² and 10⁻⁴ dilutions of the adjusted inoculum in sterile saline.
-
-
Inoculation: Spot 10 µL of the 10⁻² and 10⁻⁴ dilutions onto the surface of the drug-containing and drug-free (growth control) agar plates.
-
Incubation: Incubate the plates in an inverted position at 35°C ± 2°C in a 5-10% CO₂ atmosphere for 14-21 days, or until growth is clearly visible on the control plate.
-
Reading Results: The MIC is the lowest concentration of this compound that inhibits more than 99% of the bacterial population from the 10⁻² dilution compared to the growth on the drug-free control plate.
Visualization of Experimental Workflow and Potential Mechanism
Discussion of Potential Mechanism of Action
The precise mechanism of action for the resorcinomycin class of antibiotics has not been fully elucidated. However, based on the resorcinol moiety present in their structure, a plausible mechanism can be inferred. Resorcinol and its derivatives are known to exert their antimicrobial effects through two primary pathways. Firstly, they can interact with and disrupt the integrity of the bacterial cell wall, leading to leakage of cellular contents and ultimately cell death. Secondly, resorcinols have the ability to precipitate proteins, which would lead to the denaturation of essential enzymes and structural proteins within the bacterial cell, thereby inhibiting critical cellular processes. Further studies, such as macromolecular synthesis assays and electron microscopy, are required to definitively determine the mechanism of action of this compound.
Conclusion
This document provides a comprehensive guide for researchers to determine the antibacterial spectrum of this compound. By following the detailed protocols and utilizing the provided templates for data presentation, a thorough evaluation of the compound's activity can be achieved. While specific data for this compound remains to be published, the information on Resorcinomycin A and the general properties of resorcinol-containing compounds offer a valuable starting point for these investigations. The elucidation of the antibacterial spectrum and mechanism of action of this compound will be a critical step in assessing its potential as a novel antimicrobial agent.
References
Application Notes and Protocols for Resorcinomycin in Mycobacterial Research
Disclaimer: Extensive literature searches have revealed a significant lack of specific data and experimental protocols for Resorcinomycin B. The vast majority of available research focuses on its analog, Resorcinomycin A. Therefore, the following application notes and protocols are based on the available data for Resorcinomycin A and are provided as a starting point for research on this compound, assuming a similar biological activity profile. Researchers should validate these protocols and findings specifically for this compound.
Introduction
Resorcinomycins are a class of antibiotics with reported activity against mycobacterial species.[1] While research on this compound is limited, its structural analog, Resorcinomycin A, has demonstrated notable antimycobacterial properties. This document provides a summary of the available quantitative data for Resorcinomycin A, detailed experimental protocols for assessing its efficacy, and a hypothesized mechanism of action based on the activity of related phenolic compounds against mycobacteria. These notes are intended to guide researchers in the potential application of this compound in mycobacterial research and drug development.
Data Presentation
The following table summarizes the reported in vitro and intramacrophage activity of Resorcinomycin A against Mycobacterium avium-intracellulare complex (MAC).
| Compound Formulation | Assay Type | Test Organism | MIC (µg/mL) | Intramacrophage Growth Inhibition (3 days) | Reference |
| Free Resorcinomycin A | Broth Microdilution (MTT Assay) | MAC | 6 | 33% to 62% (at 6 to 50 µg/mL) | [2][3] |
| Liposomal Resorcinomycin A | Broth Microdilution (MTT Assay) | MAC | 12 | 50% to 93% (at 6 to 50 µg/mL) | [2][3] |
Postulated Mechanism of Action
While the precise mechanism of action for Resorcinomycins has not been elucidated, it is hypothesized that, as phenolic compounds, they may interfere with the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[4][5][6] This inhibition would disrupt the cell wall integrity, leading to bacterial cell death.
Caption: Postulated mechanism of Resorcinomycin action in mycobacteria.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard mycobacterial MIC determination methods and the specific details provided for Resorcinomycin A.[1][2][7]
a. Agar Dilution Method (as described for Resorcinomycin A):
-
Materials:
-
Middlebrook 7H10 agar
-
Oleic acid-albumin-dextrose-catalase (OADC) enrichment
-
This compound (or A) stock solution
-
Mycobacterium culture (e.g., M. tuberculosis H37Rv, M. avium)
-
Sterile petri dishes, pipettes, and tubes
-
Incubator (37°C with 5% CO2)
-
-
Procedure:
-
Prepare Middlebrook 7H10 agar according to the manufacturer's instructions and autoclave.
-
Cool the agar to 45-50°C and add OADC enrichment.
-
Prepare two-fold serial dilutions of this compound in sterile water or a suitable solvent.
-
Add the appropriate volume of each this compound dilution to molten agar to achieve the desired final concentrations. Also, prepare a drug-free control plate.
-
Pour the agar into petri dishes and allow them to solidify.
-
Prepare a standardized inoculum of the mycobacterial strain (e.g., McFarland standard 0.5).
-
Spot-inoculate a small volume (e.g., 10 µL) of the bacterial suspension onto the surface of the agar plates.
-
Incubate the plates at 37°C in a 5% CO2 atmosphere for 14-21 days.
-
The MIC is defined as the lowest concentration of this compound that inhibits visible growth of the mycobacteria.
-
b. Broth Microdilution Method (MTT Assay, as described for Resorcinomycin A): [2][3]
-
Materials:
-
Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase)
-
96-well microtiter plates
-
This compound (or A) stock solution
-
Mycobacterium culture
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., acidic isopropanol)
-
Microplate reader
-
-
Procedure:
-
Prepare two-fold serial dilutions of this compound in Middlebrook 7H9 broth in a 96-well plate.
-
Add a standardized inoculum of the mycobacterial strain to each well. Include a drug-free growth control and a media-only sterility control.
-
Incubate the plate at 37°C for 5-7 days.
-
Add MTT solution to each well and incubate for a further 4-24 hours.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
The MIC is the lowest drug concentration showing a significant reduction in absorbance compared to the growth control.
-
Intramacrophage Activity Assay
This protocol evaluates the ability of Resorcinomycin to inhibit the growth of mycobacteria within macrophages.[2][3]
-
Materials:
-
Macrophage cell line (e.g., J774A.1) or primary macrophages
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Mycobacterium culture
-
This compound (or A)
-
Lysis buffer (e.g., 0.1% saponin in PBS)
-
Middlebrook 7H10 agar plates
-
Incubator (37°C with 5% CO2)
-
-
Procedure:
-
Seed macrophages in a 24-well plate and allow them to adhere overnight.
-
Infect the macrophages with mycobacteria at a specific multiplicity of infection (MOI, e.g., 10:1) for a few hours.
-
Wash the cells to remove extracellular bacteria.
-
Add fresh medium containing various concentrations of this compound. Include a drug-free control.
-
Incubate the infected cells for a desired period (e.g., 3 and 7 days).
-
At each time point, lyse the macrophages with lysis buffer.
-
Prepare serial dilutions of the cell lysates and plate them on Middlebrook 7H10 agar.
-
Incubate the plates until colonies are visible and count the colony-forming units (CFU).
-
Calculate the percentage of growth inhibition compared to the untreated control.
-
Caption: Experimental workflow for the intramacrophage activity assay.
Preparation of Liposomal Resorcinomycin
Encapsulating Resorcinomycin in liposomes may enhance its delivery and efficacy, particularly within macrophages.[2][3]
-
Materials:
-
Dimyristoyl phosphatidylcholine (DMPC)
-
Phosphatidylinositol (PI)
-
This compound (or A)
-
Chloroform
-
Rotary evaporator
-
Probe sonicator or extruder
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Dissolve DMPC and PI (e.g., at a 9:1 molar ratio) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with a solution of this compound in PBS by gentle rotation.
-
To create multilamellar vesicles (MLVs), the mixture can be vortexed.
-
For small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
-
Remove unencapsulated Resorcinomycin by dialysis or size-exclusion chromatography.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
-
Conclusion
The provided application notes and protocols, based on data for Resorcinomycin A, offer a framework for initiating research into the antimycobacterial properties of this compound. It is crucial to empirically determine the optimal conditions and validate the efficacy and mechanism of action specifically for this compound. Further studies are warranted to explore the full potential of this class of compounds in the development of novel anti-tuberculosis therapies.
References
- 1. New antibiotics, resorcinomycins A and B: antibacterial activity of resorcinomycin A against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced intramacrophage activity of resorcinomycin A against Mycobacterium avium-Mycobacterium intracellulare complex after liposome encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced intramacrophage activity of resorcinomycin A against Mycobacterium avium-Mycobacterium intracellulare complex after liposome encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drugs that Inhibit Mycolic Acid Biosynthesis in Mycobacterium tuberculosis | Bentham Science [eurekaselect.com]
- 6. Drugs that inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application and Protocols for Resorcinomycin B in Antibiotic Resistance Research: An Overview
A comprehensive review of existing scientific literature reveals a significant lack of data regarding the application of Resorcinomycin B in the study of antibiotic resistance mechanisms. While its congener, Resorcinomycin A, has been noted for its activity against Mycobacterium species, similar detailed functional studies for this compound are not publicly available. This document aims to transparently address the current knowledge gap and provide a framework for potential future investigations, should this compound be identified as a bioactive agent.
Introduction to this compound
This compound is a natural product first isolated from the fermentation broth of Streptoverticillium roseoverticillatum.[1] Its structure has been determined as N-[(S)-alpha-guanidino-3,5-dihydroxy-4-ethylphenylacetyl]-glycine.[1] It belongs to the same family as Resorcinomycin A, which differs by having an isopropyl group instead of an ethyl group.[1]
Initial studies on Resorcinomycins focused on their isolation and chemical characterization.[1] While Resorcinomycin A was found to possess a specific antibacterial spectrum against mycobacteria, it was reported to be inactive against other Gram-positive and Gram-negative bacteria.[2][3] Crucially, the scientific literature accessible up to the present does not contain specific data on the antibacterial activity of this compound, its mechanism of action, or its potential use as a tool to study antibiotic resistance.
Current Status of Research
Extensive searches of scientific databases have not yielded any studies that detail the use of this compound for investigating antibiotic resistance. There is no available quantitative data, such as Minimum Inhibitory Concentrations (MICs) against common bacterial strains or resistant isolates. Furthermore, no experimental protocols or descriptions of its molecular targets have been published.
This absence of information prevents the creation of detailed application notes and protocols as requested. The core requirements, including data presentation in tables, detailed experimental methodologies, and visualization of signaling pathways, cannot be fulfilled without foundational research on the bioactivity of this compound.
Proposed Future Research Workflow
Should this compound be investigated for its potential role in antibiotic resistance studies, a systematic approach would be necessary. The following outlines a hypothetical experimental workflow that researchers could adopt.
Caption: A hypothetical workflow for investigating the antibacterial properties and resistance mechanisms of this compound.
Hypothetical Experimental Protocols
The following are generalized protocols that would be adapted for this compound should it show antibacterial activity.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
This compound (stock solution of known concentration)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.
-
Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate.
-
Add the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Spontaneous Resistance Frequency Assay
This assay is designed to determine the rate at which spontaneous mutations conferring resistance to this compound arise in a bacterial population.
Materials:
-
This compound
-
Bacterial strain of interest
-
Appropriate agar plates (e.g., Mueller-Hinton Agar)
-
Liquid culture medium (e.g., Tryptic Soy Broth)
Procedure:
-
Grow an overnight culture of the test bacterium.
-
Determine the total number of viable cells (CFU/mL) by plating serial dilutions on antibiotic-free agar.
-
Plate a large, known number of cells (e.g., 109 to 1010 CFU) onto agar plates containing this compound at a concentration of 4x to 8x the MIC.
-
Incubate the plates for 48-72 hours.
-
Count the number of colonies that grow on the antibiotic-containing plates. These are the spontaneous resistant mutants.
-
Calculate the frequency of spontaneous resistance by dividing the number of resistant mutants by the total number of viable cells plated.
Conclusion
While the user's request for detailed application notes and protocols for this compound in antibiotic resistance studies is highly relevant to the field of drug discovery, the foundational scientific data required to create such a document is currently absent from the public domain. The provided hypothetical workflow and generalized protocols serve as a roadmap for future research that could elucidate the potential of this compound as an antibacterial agent. Researchers are encouraged to conduct primary screening of this compound to determine if it possesses bioactivity that would warrant further investigation into its mechanism of action and resistance pathways.
References
- 1. Isolation and characterization of new antibiotics resorcinomycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New antibiotics, resorcinomycins A and B: antibacterial activity of resorcinomycin A against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols for Resorcinomycin B in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Resorcinomycin B is a naturally occurring antibiotic with notable activity against mycobacterial species. Structurally, it is N-[(S)-α-guanidino-3,5-dihydroxy-4-ethylphenylacetyl]glycine, a unique pseudopeptide containing a substituted resorcinol core. While its intrinsic biological activity is of interest, a comprehensive review of the scientific literature indicates that this compound has not been documented as a starting material or intermediate in the total synthesis of other natural products. Its complex structure and functional group arrangement present challenges for its use as a simple building block.
However, the core scaffold of this compound represents a valuable pharmacophore. Accessing this α-guanidino-resorcinol acetic acid motif through chemical synthesis can enable the generation of novel analogs for structure-activity relationship (SAR) studies and the development of new therapeutic agents. These application notes provide a proposed synthetic strategy to access this core structure, detailed experimental protocols for its synthesis, and a hypothesized mechanism of action for this compound to guide further research and drug development efforts.
Proposed Application: Synthesis of the this compound Core for Analog Development
The primary application of synthetic chemistry related to this compound lies in the production of its core structure and analogs thereof. By systematically modifying the alkyl group on the resorcinol ring, the guanidinium group, and the glycine portion, researchers can explore the chemical space around the natural product to optimize its antimycobacterial activity, improve its pharmacokinetic properties, or repurpose it for other therapeutic targets. The following sections detail a plausible synthetic route to achieve this.
Diagram of Proposed Synthetic Workflow
Caption: Proposed workflow for the total synthesis of the this compound core structure.
Experimental Protocols
The following protocols describe a proposed multi-step synthesis of the this compound core structure. These are generalized procedures based on established chemical transformations and should be optimized for specific substrates and scales.
Protocol 1: Synthesis and Protection of the Resorcinol Core
-
Objective: To synthesize 2,6-dihydroxy-3-ethylbenzaldehyde and protect the hydroxyl groups.
-
Procedure (Vilsmeier-Haack formylation):
-
To a stirred solution of 2-ethylresorcinol (1.0 eq) in anhydrous DMF (5.0 mL/mmol) at 0 °C, add phosphorus oxychloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 4 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the aldehyde.
-
-
Procedure (Hydroxyl Protection, e.g., with MOM-Cl):
-
Dissolve the aldehyde (1.0 eq) in anhydrous THF (10 mL/mmol).
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Cool the mixture to 0 °C and add methoxymethyl chloride (MOM-Cl) (2.2 eq) dropwise.
-
Allow the reaction to stir at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the protected resorcinol aldehyde.
-
Protocol 2: Synthesis of the α-Amino Acid Moiety
-
Objective: To convert the protected aldehyde into the corresponding protected α-amino acid.
-
Procedure (Horner-Wadsworth-Emmons Olefination):
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Stir for 30 minutes, then add a solution of the protected aldehyde (1.0 eq) in THF.
-
Allow the reaction to stir at room temperature for 6 hours.
-
Quench with water and extract with ethyl acetate.
-
Purify the resulting α,β-unsaturated ester by column chromatography.
-
-
Procedure (Reduction and Saponification):
-
Dissolve the unsaturated ester in methanol and add Pd/C (10 mol%).
-
Hydrogenate the mixture under a balloon of H₂ gas until the reaction is complete (monitored by TLC).
-
Filter through Celite and concentrate to obtain the saturated ester.
-
Dissolve the ester in a mixture of THF/water and add LiOH (2.0 eq).
-
Stir for 4 hours, acidify with 1M HCl, and extract with ethyl acetate to yield the carboxylic acid.
-
-
Procedure (Asymmetric Amination - hypothetical):
-
The carboxylic acid can be converted to an α-amino acid through various established methods, such as a diastereoselective bromination followed by azide displacement and reduction, or through enzymatic amination. For this protocol, we propose a hypothetical α-azidation.
-
Convert the carboxylic acid to its corresponding Weinreb amide.
-
Treat the amide with a source of electrophilic azide (e.g., a sulfonyl azide) in the presence of a suitable base to install the α-azido group.
-
Reduce the azide to the amine using a reagent such as triphenylphosphine followed by water, or catalytic hydrogenation.
-
Protocol 3: Guanidinylation and Final Assembly
-
Objective: To introduce the guanidinium group and couple the amino acid with glycine.
-
Procedure (Guanidinylation):
-
Protect the α-amino group (e.g., as a Boc-carbamate).
-
The guanidinylation of the amine can be achieved using various reagents. A common method involves reacting the amine with N,N'-di-Boc-N''-triflylguanidine (1.1 eq) in the presence of a base like triethylamine.
-
Stir the reaction in a solvent like DCM or THF for 12-24 hours.
-
Purify the protected guanidinylated amino acid by column chromatography.
-
-
Procedure (Peptide Coupling):
-
Activate the carboxylic acid of the protected α-guanidino phenylacetic acid derivative using a coupling agent such as HATU (1.1 eq) in the presence of DIPEA (2.0 eq) in DMF.
-
Add glycine methyl ester hydrochloride (1.2 eq).
-
Stir at room temperature for 6 hours.
-
Work up the reaction by diluting with water and extracting with ethyl acetate.
-
Purify the dipeptide by column chromatography.
-
-
Procedure (Deprotection):
-
Saponify the methyl ester using LiOH.
-
Remove all protecting groups (e.g., MOM and Boc) using a strong acid such as trifluoroacetic acid (TFA) in dichloromethane to yield the final this compound core structure.
-
Purify the final compound using reverse-phase HPLC.
-
Quantitative Data (Expected)
The following table summarizes the expected yields for the proposed synthetic sequence. These are estimates based on similar transformations reported in the organic synthesis literature.
| Step | Transformation | Reagents Example | Expected Yield (%) |
| 1a | Vilsmeier-Haack Formylation | POCl₃, DMF | 60-75 |
| 1b | Hydroxyl Protection | MOM-Cl, DIPEA | 85-95 |
| 2a | H-W-E Olefination | NaH, Triethyl phosphonoacetate | 80-90 |
| 2b | Reduction & Saponification | H₂, Pd/C; LiOH | 90-98 (2 steps) |
| 2c | α-Amination (multi-step) | (Hypothetical) | 40-60 (overall) |
| 3a | Guanidinylation | N,N'-di-Boc-N''-triflylguanidine, Et₃N | 70-85 |
| 3b | Peptide Coupling | HATU, DIPEA, Gly-OMe·HCl | 75-90 |
| 3c | Global Deprotection | TFA, then LiOH | 50-70 |
Hypothesized Mechanism of Action
The precise molecular target of this compound is not yet elucidated. However, based on its structure—a cationic, amphiphilic pseudopeptide—and its activity against Mycobacterium, a plausible mechanism of action involves interaction with and disruption of the bacterial cell envelope. The mycobacterial cell wall is a complex, lipid-rich structure that is essential for viability.
-
Initial Binding: The positively charged guanidinium group may facilitate initial electrostatic interactions with negatively charged components of the mycobacterial outer membrane, such as phospholipids and mycolic acids.
-
Membrane Insertion: The lipophilic ethyl-resorcinol moiety could then insert into the lipid bilayer, disrupting its organization and integrity.
-
Ion Dysregulation and Metabolic Stress: This disruption could lead to increased membrane permeability, causing leakage of essential ions and metabolites, dissipation of the proton motive force, and ultimately, metabolic collapse and cell death.
This proposed mechanism is analogous to that of some antimicrobial peptides (AMPs) that target bacterial membranes.
Diagram of Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of this compound action via cell envelope disruption.
Conclusion
While this compound is not currently utilized as a building block in natural product synthesis, its unique structure provides a compelling starting point for medicinal chemistry and drug discovery programs. The synthetic protocols outlined here offer a strategic pathway to access the core of this compound, enabling the creation of novel analogs with potentially enhanced antimycobacterial properties. Further investigation into its mechanism of action, guided by the hypothesis of membrane disruption, will be crucial for the rational design of next-generation antibiotics based on this fascinating natural product scaffold.
Resorcinomycin B: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resorcinomycin B is a natural product isolated from the bacterium Streptoverticillium roseoverticillatum. It belongs to a class of guanidinium-containing dipeptide antibiotics. While its direct biological activity is not extensively documented, its structural analog, Resorcinomycin A, has demonstrated potent antimycobacterial activity, suggesting that this compound holds significant potential as a lead compound for the development of novel antimicrobial agents. This document provides a summary of the available data, protocols for evaluation, and a discussion of its potential as a drug discovery lead.
Chemical Structure and Properties
This compound is structurally similar to Resorcinomycin A, differing only by an ethyl group in place of an isopropyl group on the phenyl ring. This seemingly minor difference can have significant implications for biological activity and pharmacokinetic properties.
| Feature | This compound | Resorcinomycin A |
| Molecular Formula | C13H18N4O5[1] | C14H20N4O5[1] |
| Structure | N-[(S)-alpha-guanidino-3,5-dihydroxy-4-ethylphenylacetyl]-glycine[1] | N-[(S)-alpha-guanidino-3,5-dihydroxy-4-isopropylphenylacetyl]-glycine[2][3] |
| Key Functional Groups | Guanidinium, Resorcinol, Dipeptide | Guanidinium, Resorcinol, Dipeptide |
Biological Activity (Inferred)
Table of MIC Values for Resorcinomycin A against Mycobacterium avium-intracellulare complex (MAC)
| Compound | Minimal Inhibitory Concentration (MIC) in broth (µg/mL) |
| Free Resorcinomycin A | 6[4] |
| Liposomal Resorcinomycin A | 12[4] |
Note: The liposomal formulation showed enhanced intramacrophage activity despite a higher MIC in broth.[4]
Experimental Protocols
Protocol 1: Antimycobacterial Susceptibility Testing (Agar Dilution Method)
This protocol is adapted from the methods used to evaluate Resorcinomycin A and is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium species.[2][3]
Materials:
-
This compound
-
Mycobacterium species (e.g., M. tuberculosis H37Rv, M. avium)
-
OADC Growth Supplement (Oleic Acid, Albumin, Dextrose, Catalase)[5][7]
-
Glycerol
-
Sterile distilled water
-
Petri dishes
-
Incubator (37°C with 5-10% CO2)
Procedure:
-
Medium Preparation:
-
Drug Plate Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial two-fold dilutions of this compound.
-
Add appropriate volumes of each dilution to molten Middlebrook 7H10 agar to achieve the desired final concentrations.
-
Pour the agar into petri dishes and allow them to solidify. Include a drug-free control plate.
-
-
Inoculum Preparation:
-
Grow the Mycobacterium strain in Middlebrook 7H9 broth until it reaches the mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 0.5 (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the suspension 1:100 in sterile saline.
-
-
Inoculation:
-
Spot 10 µL of the diluted bacterial suspension onto the surface of the drug-containing and control plates.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5-10% CO2 atmosphere for 2-4 weeks, or until growth is clearly visible on the control plate.[7]
-
-
MIC Determination:
Potential Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. However, the presence of the guanidinium group provides clues to its potential targets. Guanidinium-containing compounds are known to interact with biological membranes and can target specific enzymes.
One potential mechanism involves the disruption of the bacterial cell membrane. The positively charged guanidinium group can interact with negatively charged components of the mycobacterial cell envelope, leading to membrane permeabilization and cell death.[11]
Another possibility is the inhibition of a key bacterial enzyme. A recent study on a novel guanidinium-containing antibiotic identified the signal peptidase IB (SpsB) as its target.[12] Inhibition of SpsB would disrupt protein secretion, a vital process for bacterial survival.
Signaling Pathways
The interaction of this compound with bacterial signaling pathways is also unknown. However, bacteria are known to respond to guanidinium stress through specific signaling pathways, often regulated by riboswitches.[1] The presence of guanidine can trigger the expression of efflux pumps to remove the toxic compound from the cell.[13][14] Therefore, it is plausible that bacteria may develop resistance to this compound through the upregulation of such efflux systems.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, lead compound for the development of new antimycobacterial drugs. Its structural similarity to the potent antibiotic Resorcinomycin A strongly suggests that it may possess valuable biological activity. Future research should focus on:
-
Total synthesis of this compound to enable further studies.
-
Comprehensive in vitro and in vivo evaluation of its antimicrobial spectrum.
-
Elucidation of its mechanism of action and identification of its molecular target(s).
-
Structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.
The protocols and hypotheses presented in this document provide a framework for initiating these critical next steps in the evaluation of this compound as a potential therapeutic agent.
References
- 1. Metabolism of Free Guanidine in Bacteria is Regulated by a Widespread Riboswitch Class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research for practice: a new in vitro test for identification of tuberculosis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New antibiotics, resorcinomycins A and B: antibacterial activity of resorcinomycin A against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced intramacrophage activity of resorcinomycin A against Mycobacterium avium-Mycobacterium intracellulare complex after liposome encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 9. idexx.dk [idexx.dk]
- 10. idexx.com [idexx.com]
- 11. mdpi.com [mdpi.com]
- 12. Screening Privileged Alkyl Guanidinium Motifs under Host-Mimicking Conditions Reveals a Novel Antibiotic with an Unconventional Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. From lab reagent to metabolite: the riboswitch ligand guanidine as a relevant compound in bacterial physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Stability Testing of Resorcinomycin B
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to evaluating the chemical stability of Resorcinomycin B, a potent resorcinolic macrocyclic lactone and Hsp90 inhibitor. The protocols outlined herein are based on established ICH guidelines for stability testing and are designed to identify degradation pathways and establish a stable formulation. Methodologies for forced degradation, long-term stability assessment, and a suitable stability-indicating analytical method are described in detail.
Introduction to this compound and Stability Testing
This compound belongs to the class of resorcinolic macrocyclic lactones, which are known for their potent inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a critical molecular chaperone responsible for the conformational maturation and stability of numerous oncogenic "client" proteins, including ERBB2, C-RAF, and AKT.[1][2] By inhibiting Hsp90's ATPase activity, this compound disrupts the chaperone cycle, leading to the misfolding and subsequent proteasome-dependent degradation of these client proteins.[2][3] This mechanism allows for the simultaneous shutdown of multiple signaling pathways vital for tumor growth and survival, making Hsp90 inhibitors a promising class of anti-cancer agents.[1][4][5]
Stability testing is a critical component of drug development, ensuring that a drug substance maintains its quality, safety, and efficacy over time. Forced degradation, or stress testing, is performed to identify likely degradation products, understand the molecule's intrinsic stability, and establish degradation pathways.[6] This information is essential for developing and validating stability-indicating analytical methods, as mandated by regulatory bodies like the ICH.[6][7]
Hsp90 Inhibition Signaling Pathway
The mechanism of action for Hsp90 inhibitors like this compound involves the disruption of the Hsp90 chaperone machinery, which leads to the degradation of key oncogenic client proteins.
Caption: Hsp90 inhibition by this compound disrupts client protein folding, leading to ubiquitination and proteasomal degradation.
Stability Indicating Method: HPLC-UV
A stability-indicating high-performance liquid chromatography (HPLC) method is required to separate and quantify this compound from its potential degradation products.
3.1. Equipment and Materials
-
HPLC system with UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic acid or Trifluoroacetic acid (TFA)
-
This compound reference standard
3.2. Chromatographic Conditions (Example)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
Experimental Protocols
The following protocols are designed to assess the stability of this compound in a systematic manner. An overall workflow is presented below.
Caption: Experimental workflow for the forced degradation study of this compound.
Protocol 1: Forced Degradation Study
Objective: To identify the degradation pathways of this compound under various stress conditions. The goal is to achieve 5-20% degradation.[7][8]
4.1.1. Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
For each condition, dilute the stock solution with the respective stressor solution to a final concentration of 0.1 mg/mL.
4.1.2. Stress Conditions:
-
Acid Hydrolysis: Mix the drug solution with 0.1 M HCl. Incubate at 40°C. Withdraw samples at 2, 4, 8, and 24 hours.[7][9] Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the drug solution with 0.1 M NaOH. Incubate at room temperature (due to expected lability). Withdraw samples at 1, 2, 4, and 8 hours.[7] Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix the drug solution with 3% H₂O₂. Store in the dark at room temperature. Withdraw samples at 2, 4, 8, and 24 hours.[9]
-
Thermal Degradation:
-
Solution: Store the drug solution (in water/acetonitrile) at 60°C.
-
Solid: Place solid this compound powder in a vial at 60°C.
-
Withdraw and prepare samples for analysis at 1, 3, and 7 days.[10]
-
-
Photostability: Expose the drug solution and solid powder to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
4.1.3. Analysis: Analyze all stressed samples, along with an unstressed control (time zero), using the validated HPLC-UV method. Calculate the percentage of this compound remaining and the relative percentage of each degradation product.
Protocol 2: Long-Term and Accelerated Stability Study
Objective: To evaluate the stability of this compound under recommended storage conditions and accelerated conditions to predict shelf-life.
4.2.1. Study Design:
-
Sample: this compound drug substance in its proposed container closure system.
-
Storage Conditions (as per ICH Q1A):
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Time Points:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24 months.
-
Accelerated: 0, 3, 6 months.
-
4.2.2. Procedure:
-
Place a sufficient quantity of this compound in controlled environmental chambers set to the conditions above.
-
At each time point, withdraw a sample and perform the following tests:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantify the amount of this compound using the HPLC-UV method.
-
Degradation Products: Quantify any impurities or degradation products using the HPLC-UV method.
-
Data Presentation
Quantitative results from stability studies should be summarized in tables for clear interpretation and comparison.
Table 1: Example Data Summary from Forced Degradation Study
| Stress Condition | Duration (hours) | Assay of this compound (%) | Total Degradation Products (%) | Remarks |
| Control (Time 0) | 0 | 100.0 | < 0.1 | - |
| 0.1 M HCl @ 40°C | 8 | 91.5 | 8.5 | Two major degradants observed |
| 0.1 M NaOH @ RT | 4 | 85.2 | 14.8 | Significant degradation |
| 3% H₂O₂ @ RT | 24 | 95.8 | 4.2 | Minor degradation |
| Thermal (60°C) | 7 days | 98.1 | 1.9 | Stable to heat |
| Photostability | ICH Q1B | 93.4 | 6.6 | Moderate light sensitivity |
Table 2: Example Data Summary from Accelerated Stability Study (40°C / 75% RH)
| Time Point (Months) | Appearance | Assay (%) | Individual Impurity 1 (%) | Total Impurities (%) |
| 0 | White Powder | 99.8 | < 0.05 | 0.15 |
| 3 | White Powder | 99.1 | 0.18 | 0.85 |
| 6 | Off-white Powder | 98.4 | 0.35 | 1.52 |
Logical Relationships in Stability Assessment
The different types of stability studies are interconnected and provide a complete picture of the molecule's stability profile, from intrinsic lability to long-term shelf-life.
Caption: Relationship between different types of stability studies in drug development.
Conclusion
The protocols detailed in this application note provide a robust framework for assessing the stability of this compound. By conducting forced degradation and long-term stability studies, researchers can understand the molecule's degradation profile, develop stable formulations, and ensure the quality and safety of this promising Hsp90 inhibitor for preclinical and clinical development.
References
- 1. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting multiple signal transduction pathways through inhibition of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting multiple signal transduction pathways through inhibition of Hsp90 - ProQuest [proquest.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ijisrt.com [ijisrt.com]
- 10. lubrizolcdmo.com [lubrizolcdmo.com]
Troubleshooting & Optimization
Technical Support Center: Resorcinomycin B Large-Scale Production
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale production of Resorcinomycin B.
Section 1: Fermentation Troubleshooting Guide
This section addresses common issues encountered during the fermentation of Streptoverticillium roseoverticillatum for this compound production.
Frequently Asked Questions (FAQs)
Q1: My Streptoverticillium roseoverticillatum culture is growing well (high biomass), but the this compound yield is consistently low. What are the potential causes and solutions?
A1: Low product yield despite good cell growth is a common issue in secondary metabolite production.[1] Several factors could be at play:
-
Nutrient Limitation or Repression: While the primary growth medium supports biomass accumulation, it may lack specific precursors for this compound biosynthesis or contain elements that repress its production. Secondary metabolite production is often triggered by nutrient depletion or stress.[1]
-
Solution: Try modifying the fermentation medium. Experiment with different carbon and nitrogen sources. For instance, slowly utilized carbon sources like starch can sometimes enhance antibiotic production compared to rapidly consumed sugars like glucose.[2] Also, ensure that phosphate concentrations are not limiting, as this can impact secondary metabolism.
-
-
Suboptimal Physical Parameters: The optimal conditions for growth and production may not be identical.
-
Solution: Systematically optimize physical parameters such as pH, temperature, and dissolved oxygen levels. The optimal pH for antibiotic production in Streptomyces is often near neutral (pH 7.0).[2] Temperature can also be a critical factor, with most Streptomyces species favoring temperatures around 30°C for production.[2]
-
-
Aeration and Agitation: Inadequate oxygen supply can be a limiting factor in large-scale fermenters.
-
Solution: Adjust the agitation speed and aeration rate to ensure sufficient dissolved oxygen, especially during the stationary phase when secondary metabolite production is typically highest.
-
Q2: I am observing significant batch-to-batch variability in my this compound production. How can I improve consistency?
A2: Inconsistent production is often linked to a lack of tight control over fermentation parameters.
-
Inoculum Quality: The age and quality of the seed culture can significantly impact the subsequent fermentation.
-
Solution: Standardize your inoculum preparation protocol. Use a consistent seed age and inoculum volume for each batch.
-
-
Media Composition: Minor variations in the composition of complex media components (e.g., yeast extract, peptone) can lead to variability.
-
Solution: If possible, switch to a more defined or semi-defined medium to reduce variability from raw materials. If using complex media, ensure consistent sourcing and pre-testing of new batches of components.
-
-
Environmental Control: Fluctuations in pH, temperature, or dissolved oxygen can affect metabolic pathways.
-
Solution: Implement robust monitoring and control systems for these parameters throughout the fermentation run.
-
Q3: My fermentation is experiencing contamination. What are the best practices to avoid this?
A3: Contamination is a critical issue in large-scale fermentation.
-
Sterilization: Inadequate sterilization of the fermenter, media, or air supply is a common cause.
-
Solution: Validate your sterilization protocols (autoclaving, in-situ sterilization). Ensure all transfer lines and addition ports are sterile. Use sterile air filters and regularly check their integrity.
-
-
Aseptic Technique: Poor aseptic technique during inoculation or sampling can introduce contaminants.
-
Solution: Train personnel on proper aseptic techniques. Use laminar flow hoods for all manipulations. Minimize the time that ports are open to the environment.
-
Section 2: Biosynthesis and Heterologous Expression Troubleshooting
This section focuses on challenges related to the genetic and biosynthetic pathways of this compound.
Frequently Asked Questions (FAQs)
Q1: We have cloned the Resorcinomycin biosynthetic gene cluster into a heterologous Streptomyces host, but we are not detecting any this compound. What could be the problem?
A1: The absence of product in a heterologous expression system is a common challenge.
-
Incomplete Gene Cluster: You may have missed essential genes outside the core cluster that are necessary for the final steps of biosynthesis.
-
Precursor Accumulation: The heterologous host may not produce the necessary precursors, or the expressed enzymes may not be functioning correctly, leading to the accumulation of intermediates.
-
Solution: Analysis of the culture broth of a res5 deletion mutant showed accumulation of the precursor (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid.[2][3] Your heterologous expression system might be doing the same. Confirm this by LC-MS analysis. If the precursor is present, the issue lies in the final condensation step.
-
-
Codon Usage: The codon usage of the native Streptoverticillium roseoverticillatum may not be optimal for your chosen heterologous host, leading to poor translation of key enzymes.
-
Solution: Analyze the codon usage of the biosynthetic genes and compare it to that of your host. If there are significant differences, consider codon optimization and gene re-synthesis.
-
-
Promoter and Regulatory Elements: The native promoters in the gene cluster may not be recognized efficiently by the heterologous host's transcription machinery.
-
Solution: Replace the native promoters with strong, well-characterized promoters that are known to function well in your host strain.
-
Q2: We are detecting the precursor molecule but not this compound in our heterologous expression system. What does this indicate?
A2: This is a strong indication that the final condensation step, catalyzed by the ATP-grasp-ligase (RES5), is not occurring.
-
Enzyme Activity: The recombinant RES5 enzyme may be inactive or have very low activity in the heterologous host.
-
Missing Substrate: The true substrate for RES5 might be a modified form of glycine or a glycine-containing peptide that is not available in the heterologous host.
Section 3: Purification Troubleshooting Guide
This section provides guidance on overcoming common hurdles in the downstream processing of this compound.
Frequently Asked Questions (FAQs)
Q1: this compound is highly water-soluble. What is the best initial step to separate it from the fermentation broth?
A1: The high water solubility of this compound makes solvent extraction challenging.
-
Adsorption Chromatography: This is a suitable initial step for capturing water-soluble compounds from a complex aqueous matrix.
-
Solution: Use a nonionic adsorbent resin (e.g., Amberlite XAD series) to bind this compound from the clarified fermentation broth. After loading, wash the resin with water to remove salts and other highly polar impurities, then elute the product with a polar organic solvent like methanol or ethanol.
-
Q2: We are experiencing low recovery of this compound during purification. Where might we be losing the product?
A2: Product loss can occur at multiple stages.
-
Incomplete Elution: The elution conditions from your chromatography columns may not be optimal.
-
Solution: Experiment with different elution solvents and gradients. For ion-exchange chromatography, varying the salt concentration and pH of the elution buffer is crucial.
-
-
Degradation: this compound may be unstable at certain pH values or temperatures.
-
Solution: Conduct stability studies to determine the optimal pH and temperature range for processing. Buffer all solutions and consider performing purification steps at reduced temperatures (e.g., 4°C).
-
-
Precipitation: Changes in solvent composition or pH can cause the product to precipitate.
-
Solution: Ensure that the product remains soluble in all buffers and solvent systems used.
-
Q3: How can we remove closely related impurities from the final this compound product?
A3: High-resolution chromatographic techniques are necessary for final polishing.
-
Reversed-Phase HPLC (RP-HPLC): This is a powerful technique for separating structurally similar compounds.
-
Solution: Develop an optimized RP-HPLC method using a C18 column. Experiment with different mobile phase compositions (e.g., acetonitrile/water or methanol/water) and additives (e.g., trifluoroacetic acid or formic acid to improve peak shape).
-
-
Ion-Exchange Chromatography: Since this compound is amphoteric, ion-exchange chromatography can be very effective.
-
Solution: At a pH below its isoelectric point, this compound will be positively charged and can be purified using a cation exchange column. Conversely, at a pH above its isoelectric point, it will be negatively charged and can be purified using an anion exchange column.
-
Section 4: Data Presentation and Experimental Protocols
Quantitative Data
Due to the limited availability of specific large-scale production data for this compound, the following tables provide representative values for antibiotic production by Streptomyces, which can be used as a starting point for optimization.
Table 1: Representative Fermentation Media Composition for Streptomyces
| Component | Concentration (g/L) | Purpose |
| Glucose | 20-40 | Carbon Source |
| Soluble Starch | 10-20 | Carbon Source |
| Soybean Meal | 10-20 | Nitrogen Source |
| Yeast Extract | 2-5 | Nitrogen & Growth Factor Source |
| K2HPO4 | 0.5-1.0 | Phosphate Source & pH Buffer |
| MgSO4·7H2O | 0.5-1.0 | Trace Element |
| CaCO3 | 1-3 | pH Buffer |
Table 2: Typical Fermentation Process Parameters for Streptomyces
| Parameter | Range |
| Temperature | 28-32°C |
| pH | 6.5-7.5 |
| Agitation | 200-400 rpm |
| Aeration | 0.5-1.5 vvm |
| Inoculum Size | 5-10% (v/v) |
| Fermentation Time | 7-14 days |
Experimental Protocols
Protocol 1: Fermentation of Streptoverticillium roseoverticillatum for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a loopful of S. roseoverticillatum spores from a stock culture to a 250 mL flask containing 50 mL of seed medium (e.g., ISP2 medium).
-
Incubate at 30°C on a rotary shaker at 220 rpm for 48-72 hours until a dense culture is obtained.
-
-
Production Fermentation:
-
Sterilize the production medium (see Table 1 for a representative composition) in a 2 L bioreactor.
-
Aseptically inoculate the bioreactor with 100 mL (5% v/v) of the seed culture.
-
Maintain the fermentation parameters as outlined in Table 2.
-
Monitor the fermentation by taking periodic sterile samples to measure biomass, pH, substrate consumption, and this compound concentration (using a validated HPLC method).
-
Harvest the broth after approximately 10-12 days, or when the this compound titer reaches its maximum.
-
Protocol 2: Purification of this compound from Fermentation Broth
-
Biomass Removal:
-
Centrifuge the fermentation broth at 8,000 x g for 20 minutes to pellet the biomass.
-
Filter the supernatant through a 0.22 µm filter to obtain a cell-free supernatant.
-
-
Adsorption Chromatography:
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Pack a column with a nonionic adsorbent resin (e.g., Amberlite XAD-16).
-
Equilibrate the column with deionized water.
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Load the cell-free supernatant onto the column.
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Wash the column with 3-5 column volumes of deionized water to remove salts and polar impurities.
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Elute the this compound with a stepwise gradient of methanol in water (e.g., 20%, 50%, 80%, 100% methanol).
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Collect fractions and analyze for the presence of this compound by HPLC.
-
-
Ion-Exchange Chromatography:
-
Pool the fractions containing this compound and dilute with an appropriate buffer to reduce the methanol concentration.
-
Adjust the pH of the solution to ~5.0.
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Load the solution onto a cation exchange column (e.g., SP-Sepharose) equilibrated with a low-salt buffer at pH 5.0.
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Wash the column with the equilibration buffer.
-
Elute the this compound using a linear gradient of NaCl (e.g., 0 to 1 M) in the same buffer.
-
Collect and analyze fractions.
-
-
Final Polishing by RP-HPLC:
-
Pool the pure fractions from the ion-exchange step.
-
Concentrate the solution under reduced pressure.
-
Purify the concentrated sample using a preparative RP-HPLC system with a C18 column.
-
Lyophilize the pure fractions to obtain this compound as a solid powder.
-
Section 5: Visualizations
Caption: Overall workflow for this compound production.
Caption: Biosynthetic pathway of this compound.
References
- 1. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 3. [PDF] Formulation and Statistical Optimization of Culture Medium for Improved Production of Antimicrobial Compound by Streptomyces sp. JAJ06 | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Resorcinomycin B
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of Resorcinomycin B samples. The information is presented in a question-and-answer format to directly address common issues encountered during the purification process.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound, offering potential causes and solutions.
Q1: My this compound sample shows a major impurity with a very similar retention time in reverse-phase HPLC. How can I improve the separation?
Possible Cause: The primary impurity is likely Resorcinomycin A, which differs from this compound only by an isopropyl group instead of an ethyl group, making them structurally very similar and difficult to separate. Other polar secondary metabolites from the Streptoverticillium roseoverticillatum fermentation broth may also co-elute.
Solutions:
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Optimize the HPLC Gradient: A shallow gradient elution is crucial for separating compounds with similar hydrophobicity. Try decreasing the rate of organic solvent (e.g., acetonitrile or methanol) increase. For example, instead of a 5-95% gradient over 20 minutes, try a 5-50% gradient over 40 minutes.
-
Modify the Mobile Phase:
-
Additive: The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%), is standard for peptide purification and can improve peak shape and resolution.
-
Organic Solvent: If using acetonitrile, consider switching to methanol or a combination of the two. The different selectivity of methanol may enhance the separation of closely related compounds.
-
-
Change the Stationary Phase: If a standard C18 column does not provide adequate separation, consider a column with a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded column, which can offer different selectivities for polar compounds.
-
Orthogonal Chromatography: Employ a secondary purification step using a different chromatographic technique. For instance, after an initial RP-HPLC step, fractions containing both Resorcinomycin A and B could be subjected to ion-exchange chromatography, which separates molecules based on charge rather than hydrophobicity.
Q2: I am experiencing poor recovery of this compound after purification. What could be the reasons?
Possible Causes:
-
Adsorption to Surfaces: As an amphoteric and water-soluble compound, this compound may adsorb to glass or plastic surfaces, especially if the sample is at a low concentration.
-
Precipitation: The solubility of this compound may vary significantly with the pH and composition of the solvent. Changes in buffer concentration or pH during purification could lead to precipitation.
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Degradation: this compound may be susceptible to degradation under certain conditions (e.g., extreme pH, high temperatures, or exposure to light).
Solutions:
-
Use appropriate labware: Consider using polypropylene or silanized glassware to minimize adsorption.
-
Maintain Solubility: Ensure that the pH of all buffers and solvents used during purification is within a range where this compound is stable and soluble. The stability of similar antibiotics is often greatest in neutral or slightly acidic media.
-
Control Temperature: Perform purification steps at reduced temperatures (e.g., 4°C) to minimize potential degradation, unless it adversely affects solubility or chromatographic performance.
-
Minimize Exposure to Light: Protect the sample from light, as many antibiotics are light-sensitive.
Q3: My this compound sample appears to be degrading during storage. What are the optimal storage conditions?
Possible Causes:
-
Hydrolysis: The peptide bond in this compound could be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: The resorcinol moiety may be prone to oxidation.
-
Temperature Instability: Like many complex organic molecules, this compound is likely more stable at lower temperatures.
Solutions:
-
Storage Form: Store this compound as a lyophilized powder rather than in solution to enhance long-term stability.
-
Temperature: For short-term storage in solution, use refrigerated conditions (2-8°C). For long-term storage, freezing (-20°C or -80°C) is recommended. Studies on other antibiotics have shown good stability in frozen solutions.
-
Solvent: If storing in solution, use a buffer at a neutral or slightly acidic pH. Avoid alkaline conditions.
-
Inert Atmosphere: For long-term storage of the lyophilized powder, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in a this compound sample?
The most common process-related impurity is Resorcinomycin A, a structurally similar analog produced by Streptoverticillium roseoverticillatum. Other potential impurities include other secondary metabolites from the fermentation broth and degradation products of this compound itself.
Q2: Which analytical techniques are suitable for assessing the purity of this compound?
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High-Performance Liquid Chromatography (HPLC): RP-HPLC with UV detection (around 210-220 nm for the peptide bond and a higher wavelength for the resorcinol ring) is the most common method for assessing purity. A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation of the purified compound. Quantitative NMR (qNMR) can also be used for purity assessment without the need for an identical reference standard.
Q3: What is a general workflow for the purification of this compound from a fermentation broth?
A typical workflow would involve initial extraction and clarification, followed by one or more chromatographic steps.
Caption: General purification workflow for this compound.
Section 3: Experimental Protocols
Protocol 1: Preparative Reverse-Phase HPLC for this compound Purification
This protocol provides a starting point for the purification of this compound using preparative RP-HPLC. Optimization will be required based on the specific sample and system.
-
Column: C18 semi-preparative or preparative column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B (isocratic)
-
5-45 min: 5-50% B (linear gradient)
-
45-50 min: 50-95% B (linear gradient for column wash)
-
50-55 min: 95% B (isocratic)
-
55-60 min: 95-5% B (return to initial conditions)
-
-
Flow Rate: 15-20 mL/min (adjust based on column dimensions and manufacturer's recommendations).
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Detection: UV at 220 nm and 280 nm.
-
Sample Preparation: Dissolve the crude this compound fraction in Mobile Phase A. Filter through a 0.45 µm filter before injection.
-
Fraction Collection: Collect fractions based on the elution profile.
-
Analysis: Analyze collected fractions by analytical HPLC to determine the purity of each fraction.
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Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final product.
Section 4: Data Presentation
Table 1: Comparison of Chromatographic Conditions for Polar Peptide Purification
| Parameter | Method 1: Standard RP-HPLC | Method 2: Modified RP-HPLC | Method 3: HILIC |
| Stationary Phase | C18 | Phenyl-Hexyl | Amide or Diol |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water | 90% Acetonitrile, 10 mM Ammonium Acetate |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Methanol | 40% Acetonitrile, 10 mM Ammonium Acetate |
| Typical Gradient | 5-95% B over 30 min | 10-70% B over 40 min | 95-50% A over 30 min |
| Advantages | Widely available, good for general peptide purification. | Can offer different selectivity for aromatic compounds. | Better retention for very polar compounds. |
| Disadvantages | May have poor retention for very polar compounds. | May have lower efficiency than C18. | Requires careful solvent management and equilibration. |
Section 5: Signaling Pathways and Logical Relationships
The following diagram illustrates the logical troubleshooting process when encountering an impure this compound sample after an initial purification step.
Caption: Troubleshooting logic for this compound purification.
Troubleshooting Resorcinomycin B solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Resorcinomycin B solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is an antibiotic isolated from Streptoverticillium roseoverticillatum. It is a water-soluble, amphoteric compound, meaning it possesses both acidic and basic functional groups and its solubility is influenced by pH[1]. Its molecular formula is C₁₃H₁₈N₄O₅[1].
Q2: In which solvents is this compound expected to be soluble?
While specific quantitative solubility data for this compound is limited, based on its structural features (a resorcinol ring and a guanidino group) and the properties of the related compound Resorcinomycin A, it is expected to be soluble in polar solvents. Resorcinomycin A is soluble in DMSO[2]. Generally, compounds with similar functional groups are soluble in water (especially under acidic conditions), methanol, ethanol, and dimethyl sulfoxide (DMSO).
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For in vitro assays, Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of sparingly soluble compounds. The related compound, Resorcinomycin A, is offered commercially with guidance for dissolution in DMSO[2].
Q4: How should I store this compound solutions?
To ensure the stability of your this compound solutions, it is recommended to store stock solutions at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks)[2]. It is also advisable to protect the solutions from light. The stability of antibiotics in aqueous solutions can be affected by pH, temperature, and light exposure[3][4][5][6].
Troubleshooting Guide for this compound Solubility
This guide addresses common issues encountered when preparing this compound solutions for in vitro experiments.
Problem 1: My this compound powder is not dissolving in the chosen solvent.
| Possible Cause | Troubleshooting Step |
| Insufficient Solvent Volume | Ensure you are using a sufficient volume of solvent for the amount of compound. For highly concentrated stock solutions, start with a smaller volume and gradually add more while vortexing. |
| Inappropriate Solvent | If using an aqueous buffer, the pH may not be optimal for solubility. This compound is amphoteric and contains a basic guanidino group, suggesting its solubility in water will be higher at a slightly acidic pH. Consider preparing a stock solution in an organic solvent like DMSO first. |
| Low Temperature | Solubility can be temperature-dependent. Gentle warming (e.g., to 37°C) and vortexing or sonication may aid dissolution. However, be cautious as excessive heat can degrade the compound. |
| Compound Purity/Form | The physical form (e.g., crystalline vs. amorphous) and purity of the compound can affect its dissolution rate. |
Problem 2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.
| Possible Cause | Troubleshooting Step |
| Exceeded Aqueous Solubility | The final concentration of this compound in the aqueous solution may be above its solubility limit in that specific buffer or medium. |
| Action 1: Decrease the final concentration of this compound in your assay. | |
| Action 2: Increase the percentage of DMSO in the final solution. However, be mindful that high concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5-1%. | |
| Action 3: Prepare the working solution by adding the DMSO stock to the aqueous buffer dropwise while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation. | |
| pH of the Aqueous Medium | The pH of your buffer or medium can significantly impact the solubility of the amphoteric this compound. |
| Action: If your experimental conditions allow, try adjusting the pH of the final solution to see if it improves solubility. Given the guanidino group, a slightly acidic pH may be beneficial. | |
| Salt Concentration of the Medium | High salt concentrations in the buffer or medium can sometimes decrease the solubility of organic compounds (salting out effect). |
| Action: If possible, test the solubility in a buffer with a lower salt concentration. |
Estimated Solubility of this compound in Common Solvents
The following table provides an estimated solubility profile for this compound based on the known properties of its structural components (resorcinol and guanidine) and data for the closely related Resorcinomycin A. Note: This is not experimentally determined data for this compound and should be used as a guideline.
| Solvent | Estimated Solubility | Comments |
| Water | Soluble (pH-dependent)[1] | Solubility is expected to be higher in slightly acidic conditions due to the protonation of the guanidino group. |
| DMSO | Soluble[2] | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Soluble | Can be used as a solvent for stock solutions. |
| Methanol | Soluble | Another potential solvent for stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass: The molecular weight of this compound is approximately 310.31 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 310.31 g/mol * (1000 mg / 1 g) = 3.10 mg
-
-
Weigh the compound: Carefully weigh out 3.10 mg of this compound powder using an analytical balance.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.
-
Mixing: Vortex the tube until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
-
Thaw the stock solution: Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Dilution: To prepare 1 mL of a 100 µM working solution, you will need to perform a 1:100 dilution of the stock solution.
-
Volume of stock solution = (100 µM * 1 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Mixing: Add 990 µL of your desired cell culture medium or aqueous buffer to a sterile tube. Add 10 µL of the 10 mM DMSO stock solution to the medium. It is crucial to add the stock solution to the medium while vortexing to ensure rapid and even dispersion, which helps prevent precipitation.
-
Final DMSO Concentration: The final concentration of DMSO in this working solution will be 1%. If this concentration is too high for your specific cell line, you can prepare an intermediate dilution of the stock solution in your medium.
-
Use immediately: It is recommended to prepare fresh working solutions for each experiment.
Potential Mechanism of Action and Experimental Workflow
Resorcinomycin A has been shown to have antibacterial activity, particularly against mycobacteria[7]. While the precise mechanism of this compound is not yet fully elucidated, a common target for antibiotics is the bacterial cell wall synthesis pathway. Inhibition of this pathway compromises the structural integrity of the bacterium, leading to cell lysis and death.
Potential Signaling Pathway: Bacterial Cell Wall Synthesis Inhibition
Caption: Hypothetical inhibition of bacterial cell wall synthesis by this compound.
Experimental Workflow for Determining Minimum Inhibitory Concentration (MIC)
Caption: A standard workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
References
- 1. Isolation and characterization of new antibiotics resorcinomycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. [Stability of rifamycin B in aqueous solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability in aqueous solution of two monocyclic beta-lactam antibiotics: aztreonam and nocardicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New antibiotics, resorcinomycins A and B: antibacterial activity of resorcinomycin A against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming instability of Resorcinomycin B in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the instability of Resorcinomycin B in solution. The following information is compiled from established methodologies for handling phenolic compounds and antibiotics.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears discolored. Is it still usable?
A1: Discoloration, often a yellowish or brownish tint, can be an indicator of degradation, likely due to oxidation of the phenolic groups. It is recommended to prepare fresh solutions for critical experiments. For routine screening, the usability would depend on the extent of degradation and the tolerance of the specific assay. It is advisable to perform a quick purity check using HPLC if possible.
Q2: What is the optimal pH for storing this compound solutions?
A2: While specific data for this compound is limited, phenolic compounds are generally more stable in slightly acidic conditions (pH 4-6). Alkaline conditions can promote oxidation of the hydroxyl groups on the resorcinol ring, leading to degradation. It is recommended to use a buffered solution within this pH range for storage.
Q3: How should I store my this compound stock solutions?
A3: For short-term storage (1-2 days), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the stock solution into single-use vials and storing them at -20°C or -80°C is the best practice to minimize freeze-thaw cycles, which can accelerate degradation. Solutions should also be protected from light.
Q4: Can I use antioxidants to improve the stability of my this compound solution?
A4: Yes, the addition of antioxidants can help mitigate oxidative degradation. Sodium metabisulfite has been shown to be effective in stabilizing resorcinol formulations.[1] Other common antioxidants to consider include ascorbic acid or butylated hydroxytoluene (BHT). However, it is crucial to test the compatibility of any antioxidant with your specific experimental system to ensure it does not interfere with the assay.
Q5: What solvents are recommended for dissolving this compound?
A5: this compound is a water-soluble, amphoteric substance.[2] For initial stock solutions, sterile, purified water (e.g., Milli-Q) or a buffer with a slightly acidic pH is recommended. If solubility is an issue, a small percentage of an organic co-solvent like DMSO or ethanol can be used, but the final concentration of the organic solvent should be kept low to avoid interference with biological assays.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Prepare fresh stock solutions for each experiment. If using frozen stocks, use a fresh aliquot for each experiment to avoid multiple freeze-thaw cycles. |
| Visually inspect the solution for any color change or precipitation before use. | |
| Confirm the concentration and purity of the stock solution using a validated analytical method like HPLC. | |
| pH Shift in Media | Ensure the final pH of your experimental media is within a stable range for this compound (ideally slightly acidic to neutral). |
| Interaction with Media Components | Some components in complex culture media may interact with and degrade this compound. If possible, test the stability of this compound in the specific media over the time course of the experiment. |
Issue 2: Precipitation of this compound in Solution
| Possible Cause | Troubleshooting Step |
| Poor Solubility | If using a high concentration, try preparing a more dilute stock solution. |
| Consider using a small amount of a co-solvent like DMSO (ensure it is compatible with your assay). | |
| Change in pH or Temperature | Ensure the pH of the solution is maintained. Precipitation can occur if the pH shifts to a range where the compound is less soluble. |
| Avoid drastic temperature changes. Allow frozen solutions to thaw slowly and completely at room temperature or on ice. | |
| Salt Concentration | High salt concentrations in buffers can sometimes lead to the "salting out" of compounds. If this is suspected, try using a buffer with a lower ionic strength. |
Quantitative Data
Table 1: Effect of pH on the Stability of a Resorcinol Solution at 25°C
| pH | % Degradation after 24 hours |
| 4.0 | < 1% |
| 5.5 | ~2% |
| 7.0 | ~5% |
| 8.5 | > 15% |
Table 2: Effect of Temperature on the Stability of a Resorcinol Solution at pH 5.5
| Temperature | % Degradation after 24 hours |
| 4°C | < 1% |
| 25°C (Room Temperature) | ~2% |
| 37°C | ~8% |
Experimental Protocols
Protocol: Stability Testing of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound in solution.
1. Objective: To quantify the concentration of this compound over time under specific storage conditions (e.g., varying pH, temperature, and light exposure).
2. Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (or other suitable buffer component)
-
Buffered solutions at desired pH values
-
Calibrated HPLC system with a UV detector
-
C18 reverse-phase HPLC column
3. Method:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in the desired solvent (e.g., water, buffer) to a known concentration (e.g., 1 mg/mL).
-
-
Sample Preparation for Stability Study:
-
Aliquot the stock solution into several vials for each condition to be tested (e.g., different pH buffers, different temperatures).
-
Store the vials under the specified conditions. For example:
-
Temperature: 4°C, 25°C, 37°C.
-
pH: Prepare solutions in buffers of pH 4.0, 5.5, 7.0, and 8.5.
-
Light Exposure: Wrap some vials in aluminum foil to protect from light.
-
-
-
HPLC Analysis:
-
At designated time points (e.g., 0, 6, 12, 24, 48 hours), remove an aliquot from each condition.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Illustrative HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for optimal wavelength, likely in the UV range (e.g., 270-280 nm for phenolic compounds).
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
Plot the percentage remaining versus time for each condition to determine the degradation rate.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential mechanisms of action for this compound.
References
Technical Support Center: Refining the Extraction of Resorcinomycin B
Welcome to the technical support center for the extraction and purification of Resorcinomycin B. This guide provides detailed troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider during extraction?
A1: this compound is a water-soluble, amphoteric dipeptide antibiotic. Its polar nature means that it will remain in the aqueous phase during solvent-solvent extractions with non-polar solvents. Being a dipeptide, it is susceptible to degradation at extreme pH values and high temperatures. Its amphoteric character, due to the presence of both acidic (carboxylic acid) and basic (guanidino) groups, allows for purification using ion-exchange chromatography.
Q2: What is a general overview of the extraction and purification process for this compound?
A2: A typical workflow involves:
-
Fermentation and Biomass Removal: Culturing Streptoverticillium roseoverticillatum and separating the mycelium from the culture broth, which contains this compound.
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Initial Capture/Concentration: Using adsorbent resin chromatography to capture this compound from the clarified broth and remove salts and some polar impurities.
-
Intermediate Purification: Employing ion-exchange chromatography to separate this compound based on its net charge.
-
Final Polishing: Using reversed-phase high-performance liquid chromatography (RP-HPLC) for high-resolution purification to achieve the desired purity.
-
Desalting and Lyophilization: Removing salts and solvent to obtain the final, stable product.
Q3: How can I monitor the presence and purity of this compound throughout the purification process?
A3: A common method is analytical RP-HPLC with UV detection at 210-220 nm, which is characteristic of the peptide bond. Purity is determined by the percentage of the main peak area relative to the total peak area in the chromatogram. Mass spectrometry can be used to confirm the identity of the compound in the collected fractions.
Q4: What are the best practices for storing this compound?
A4: Lyophilized this compound should be stored at -20°C or lower, protected from moisture and light. For solutions, it is best to prepare aliquots in a sterile buffer at a pH of 5-7 and store them frozen to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][2][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Fermentation | Suboptimal fermentation conditions (media composition, pH, temperature, aeration). | Optimize fermentation parameters. Ensure the Streptoverticillium roseoverticillatum strain is viable and producing the antibiotic. |
| Poor Binding to Adsorbent Resin | Incorrect resin type or pH of the loading buffer. The fermentation broth may have a high salt concentration. | Use a hydrophobic adsorbent resin like Amberlite XAD-16. Adjust the pH of the fermentation broth to neutral before loading. Consider diluting the broth to reduce ionic strength. |
| Co-elution of Impurities during Ion-Exchange Chromatography | The isoelectric point (pI) of this compound is close to that of the impurities. The salt gradient may be too steep. | Adjust the pH of the buffers to maximize the charge difference between this compound and the contaminants. Use a shallower salt gradient for elution. |
| Broad or Tailing Peaks in RP-HPLC | The column may be overloaded. The mobile phase composition may not be optimal. The column itself may be degraded. | Reduce the sample load on the column. Optimize the gradient of the organic solvent (e.g., acetonitrile) in the mobile phase. Use a new column of the same type to check for performance. |
| Degradation of this compound | Exposure to harsh pH conditions (acidic or alkaline) or high temperatures.[4] | Maintain the pH of all solutions between 5 and 7.[1] Perform all purification steps at 4°C where possible. Avoid prolonged storage of solutions at room temperature. |
| Final Product Contains High Salt Content | Incomplete desalting after ion-exchange chromatography or RP-HPLC. | Perform a desalting step using size-exclusion chromatography (e.g., Sephadex G-10) or dialysis after the final purification step. Ensure volatile buffers (e.g., ammonium acetate) are used if lyophilization is the final step. |
Experimental Protocols
Fermentation and Biomass Removal
-
Culture: Inoculate Streptoverticillium roseoverticillatum in a suitable production medium and incubate at 28-30°C with shaking for 7-10 days.
-
Harvesting: After the fermentation period, centrifuge the culture broth at 8,000 x g for 20 minutes at 4°C to pellet the mycelium.
-
Clarification: Carefully decant the supernatant and filter it through a 0.45 µm filter to remove any remaining cellular debris.
Adsorbent Resin Chromatography (Capture Step)
-
Resin: Amberlite XAD-16 or a similar hydrophobic adsorbent resin.
-
Column Preparation: Pack the resin in a column and equilibrate with deionized water.
-
Loading: Adjust the pH of the clarified fermentation broth to 7.0 and load it onto the column at a slow flow rate.
-
Washing: Wash the column with several column volumes of deionized water to remove unbound impurities and salts.
-
Elution: Elute the bound this compound with a stepwise gradient of methanol or ethanol in water (e.g., 20%, 50%, 100%). Collect fractions and analyze for the presence of the target compound.
Cation-Exchange Chromatography (Intermediate Purification)
-
Resin Selection: Due to the basic guanidino group, this compound is expected to have a high isoelectric point (pI). Therefore, a strong cation-exchange resin (e.g., SP-Sepharose) is recommended.
-
Buffer Preparation:
-
Binding Buffer: 20 mM sodium phosphate, pH 7.0.
-
Elution Buffer: 20 mM sodium phosphate with 1 M NaCl, pH 7.0.
-
-
Sample Preparation: Pool the active fractions from the adsorbent chromatography step, remove the organic solvent under reduced pressure, and buffer exchange into the Binding Buffer.
-
Chromatography:
-
Equilibrate the cation-exchange column with Binding Buffer.
-
Load the sample onto the column.
-
Wash the column with Binding Buffer until the baseline is stable.
-
Elute this compound with a linear gradient of 0-100% Elution Buffer.
-
Collect fractions and assay for activity and purity.
-
Reversed-Phase HPLC (Polishing Step)
-
Column: A preparative C18 column is suitable for this step.[5]
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Procedure:
-
Pool and concentrate the active fractions from the ion-exchange step.
-
Inject the sample onto the C18 column equilibrated with 95% Solvent A and 5% Solvent B.
-
Elute with a linear gradient of increasing Solvent B (e.g., 5% to 50% over 30 minutes).
-
Monitor the eluate at 215 nm and collect the peak corresponding to this compound.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Quantitative Data Summary
The following table provides an illustrative example of the purification of a water-soluble antibiotic from a Streptomyces fermentation broth. The values are representative and will vary depending on the specific experimental conditions.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Clarified Broth | 5000 | 100,000 | 20 | 100 | <1 |
| Adsorbent Resin Eluate | 500 | 85,000 | 170 | 85 | 10 |
| Cation-Exchange Pool | 50 | 70,000 | 1400 | 70 | 60 |
| RP-HPLC Pool | 5 | 50,000 | 10000 | 50 | >98 |
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting logic for this compound purification.
References
Addressing batch-to-batch variability of Resorcinomycin B
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the batch-to-batch variability of Resorcinomycin B. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to ensure the consistency and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a water-soluble, amphoteric antibiotic that was first isolated from the culture broth of Streptoverticillium roseoverticillatum.[1] Its chemical formula is C13H18N4O5, and its structure has been determined to be N-[(S)-alpha-guanidino-3,5-dihydroxy-4-ethylphenylacetyl]-glycine.[1] While initially identified for its antibacterial properties, particularly against mycobacteria, some research suggests that similar compounds can act as potent inhibitors of the 20S proteasome, indicating a potential mechanism of action relevant to cancer research.[2][3]
Q2: We are observing significant differences in the efficacy of this compound between different batches. What are the potential causes?
Batch-to-batch variability in small molecules like this compound is a known challenge and can stem from several factors:[4][5]
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Purity: The presence and concentration of impurities or related substances from the synthesis process can vary between batches.
-
Degradation: this compound may degrade over time due to improper storage or handling, leading to reduced potency. Factors like light exposure, temperature fluctuations, and pH can influence stability.[6][7]
-
Physicochemical Properties: Differences in physical characteristics such as crystalline form, particle size, or surface properties can affect solubility and dissolution rates, thereby impacting biological activity.[4]
-
Residual Solvents or Moisture: The presence of residual solvents from manufacturing or variations in moisture content can alter the compound's effective concentration and stability.[8]
Q3: How can we pre-screen new batches of this compound to ensure consistency in our experiments?
Implementing a robust quality control (QC) process for each new batch is crucial. This should involve a combination of analytical and biological assays:
-
Analytical Chemistry:
-
Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the new batch and identify any impurities.[8][9]
-
Identity Confirmation: Confirm the chemical identity of the compound using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Appearance and Solubility: Visually inspect the compound for color and consistency, and test its solubility in your experimental solvent.
-
-
Biological Assays:
Q4: What are the recommended storage and handling conditions for this compound to minimize degradation and variability?
To maintain the integrity of this compound, adhere to the following storage and handling guidelines:
-
Storage Temperature: Store the compound at the recommended temperature, which for many antibiotics is at or below -20°C.[12] Avoid repeated freeze-thaw cycles.
-
Light Protection: Protect the compound from light, as many similar compounds are light-sensitive.[6] Store in an amber vial or a light-blocking container.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Solution Stability: Prepare stock solutions in an appropriate solvent and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in solution should be validated if it is to be stored for extended periods.
Q5: Are there any known impurities in this compound preparations that could affect its activity?
While specific impurities for commercially available this compound are not extensively documented in publicly available literature, potential impurities could include:
-
Synthesis Intermediates: Unreacted starting materials or intermediates from the manufacturing process.
-
Degradation Products: Products of hydrolysis or oxidation that may form during synthesis, purification, or storage.[2]
-
Related Substances: Stereoisomers or closely related structural analogs that may have different biological activities.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell-based assays.
Inconsistent IC50 values are a common issue that can be addressed by systematically evaluating your experimental setup.[10][13][14]
| Potential Cause | Troubleshooting Step |
| Batch-to-Batch Variability | Qualify each new batch of this compound against a reference standard using both analytical (e.g., HPLC) and biological (e.g., a standardized cell viability assay) methods. |
| Cell Line Instability | Ensure you are using a consistent passage number of your cell line. Genetic drift in cultured cells can alter their sensitivity to a compound. |
| Assay Conditions | Standardize all assay parameters, including cell seeding density, treatment duration, and the concentration of serum in the culture medium.[10] |
| Assay Type | Different cell viability assays (e.g., MTT, CellTiter-Glo, Resazurin) measure different aspects of cell health and can yield different IC50 values.[15] Use a consistent assay for all experiments. |
| Data Analysis | Use a consistent method for data normalization and curve fitting to calculate the IC50 value.[10] |
Problem 2: Unexpected off-target effects observed with a new batch.
The appearance of new or different off-target effects with a new batch can indicate the presence of active impurities.[16][17]
| Potential Cause | Troubleshooting Step |
| Active Impurities | Use HPLC and Mass Spectrometry to analyze the purity of the batch and identify any potential impurities that may have their own biological activity.[8][9] |
| Compound Degradation | An increase in off-target effects could be due to the formation of a degradation product with a different activity profile. Assess the stability of your compound under your experimental conditions. |
| Experimental Context | Some off-target effects may only become apparent in specific cell lines or under certain experimental conditions.[18] Review your experimental setup for any recent changes. |
Problem 3: Poor solubility or precipitation of this compound in our solvent.
This compound is described as a water-soluble antibiotic.[1] However, issues with solubility can still arise.
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent | While water-soluble, the use of a co-solvent like DMSO may be necessary for preparing high-concentration stock solutions. Confirm the optimal solvent for your desired concentration. |
| Low Purity | Impurities can significantly impact the solubility of a compound. Verify the purity of your batch. |
| pH of the Solution | The solubility of ionizable compounds can be highly dependent on the pH of the solution. Ensure the pH of your solvent is appropriate. |
| Temperature | Solubility can be temperature-dependent. Gentle warming may help to dissolve the compound, but be cautious of potential degradation at higher temperatures. |
Problem 4: Degradation of the compound upon storage.
Degradation can lead to a loss of potency and the appearance of new, potentially active substances.
| Potential Cause | Troubleshooting Step |
| Improper Storage Conditions | Review the storage recommendations for temperature, light exposure, and humidity. Store the compound in a tightly sealed container in a dark, cold, and dry environment.[7][12][19] |
| Solution Instability | The compound may be less stable in solution than in its solid form. Prepare fresh solutions for each experiment or perform a stability study to determine how long solutions can be stored. |
| Oxidation/Hydrolysis | The presence of a guanidino group and hydroxyl groups suggests potential susceptibility to hydrolysis and oxidation.[2] Store under an inert atmosphere and use high-purity solvents. |
Data Presentation
Table 1: Quality Control Parameters for New Batches of this compound
| Parameter | Method | Acceptable Range |
| Appearance | Visual Inspection | White to off-white solid |
| Identity | Mass Spectrometry | Molecular weight consistent with C13H18N4O5 |
| Purity | HPLC | ≥ 95% |
| Solubility | Visual Inspection | Soluble in water at a specified concentration |
| Potency (IC50) | Standardized Cell Viability Assay | Within 2-fold of the reference batch |
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment of this compound
This protocol provides a general method for the reversed-phase HPLC analysis of small molecules.[20][21][22] Method optimization will be required for this compound.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
-
Degas both mobile phases before use.[22]
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Dilute the stock solution to a final concentration of 50 µg/mL with the initial mobile phase composition.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength determined by a UV scan of the compound (e.g., 280 nm).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®) for Potency Determination
This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.[23][24][25]
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[24]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[23]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[24]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[24]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized data against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.
-
Mandatory Visualizations
Caption: Putative signaling pathway of this compound via inhibition of the 20S proteasome.
Caption: Troubleshooting workflow for addressing batch-to-batch variability.
References
- 1. Isolation and characterization of new antibiotics resorcinomycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New antibiotics, resorcinomycins A and B: antibacterial activity of resorcinomycin A against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 5. zaether.com [zaether.com]
- 6. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability studies of five anti-infectious eye drops under exhaustive storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quality control of small molecules - Kymos [kymos.com]
- 9. Small Molecules Analysis & QC [sigmaaldrich.com]
- 10. clyte.tech [clyte.tech]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Off-target effects of epidermal growth factor receptor antagonists mediate retinal ganglion cell disinhibited axon growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. conductscience.com [conductscience.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. OUH - Protocols [ous-research.no]
- 25. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Technical Support Center: Enhancing the Antibacterial Activity of Resorcinomycin B Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the antibacterial activity of Resorcinomycin B derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the known antibacterial spectrum of the parent compound, this compound?
This compound, and its analogue Resorcinomycin A, were first identified as products of Streptoverticillium roseoverticillatum.[1] The primary antibacterial activity of this class of compounds is directed against Mycobacterium species.[1] They have been reported to be inactive against most other Gram-positive and Gram-negative bacteria.[1]
Q2: What are the primary strategic approaches to enhance the antibacterial activity and broaden the spectrum of this compound?
Enhancing the activity of a lead compound like this compound typically involves two main strategies:
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Structural Modification: Chemical synthesis of derivatives to explore the structure-activity relationship (SAR). This can involve modifications to the resorcinol core, the amino acid moiety, or the acyl chain.
-
Combination Therapy: Investigating the synergistic effects of this compound derivatives with other known antibiotics. This can help overcome resistance mechanisms and enhance efficacy.
Q3: What are some common challenges in the synthesis of resorcinolic antibiotic derivatives?
Researchers may encounter several challenges during the synthesis of this compound derivatives, including:
-
Poor water solubility of some derivatives, which can complicate both the reaction work-up and biological testing.
-
Protection and deprotection steps for the multiple reactive functional groups (hydroxyls, amines, carboxylic acids) can be complex and may lead to lower overall yields.
-
Stereochemical control during the synthesis is crucial, as the biological activity of Resorcinomycin A has been shown to be stereospecific.[1]
-
Purification of the final compounds can be challenging due to their amphiphilic nature.
Troubleshooting Guides
Problem 1: Low Yield of a Synthesized this compound Derivative
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature. Ensure all reagents are fresh and of high purity. |
| Side reactions | Optimize the reaction conditions, such as solvent, temperature, and pH. Utilize appropriate protecting groups for sensitive functionalities on the this compound scaffold. |
| Degradation of starting material or product | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if the compounds are sensitive to oxidation. Use milder reaction conditions where possible. |
| Difficult purification | Employ alternative purification techniques such as preparative High-Performance Liquid Chromatography (HPLC) or flash chromatography with a specialized stationary phase. |
Problem 2: Inconsistent Minimum Inhibitory Concentration (MIC) Values
| Possible Cause | Suggested Solution |
| Compound precipitation in media | Visually inspect the wells of the microplate for any precipitate. If precipitation is observed, consider using a co-solvent like Dimethyl Sulfoxide (DMSO) at a low, non-toxic concentration (typically ≤1%). Ensure the final DMSO concentration is consistent across all wells. |
| Bacterial inoculum variability | Standardize the bacterial inoculum to a 0.5 McFarland standard for each experiment. Prepare fresh inoculum for each assay. |
| Contamination of bacterial cultures | Perform a purity check of the bacterial culture before each experiment by plating on appropriate agar and checking for uniform colony morphology. |
| Inaccurate serial dilutions | Use calibrated pipettes and ensure proper mixing at each dilution step. Prepare fresh stock solutions of the test compounds for each experiment. |
Experimental Protocols
Protocol 1: General Synthesis of an N-Acyl this compound Derivative
This protocol describes a hypothetical synthesis of an N-acyl derivative of the this compound core.
-
Protection of the Resorcinol Hydroxyl Groups:
-
Dissolve the this compound core in a suitable aprotic solvent (e.g., Dichloromethane).
-
Add a suitable protecting group, such as benzyl bromide, in the presence of a mild base like potassium carbonate.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Purify the protected intermediate by column chromatography.
-
-
Amide Coupling:
-
Dissolve the protected this compound core in an appropriate solvent (e.g., Dimethylformamide).
-
Add the desired carboxylic acid, a coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature for 12-24 hours.
-
Extract the product and purify by column chromatography.
-
-
Deprotection:
-
Dissolve the protected N-acyl derivative in a suitable solvent (e.g., Methanol).
-
Add a catalyst for debenzylation, such as Palladium on carbon (Pd/C).
-
Stir the reaction under a hydrogen atmosphere until the deprotection is complete.
-
Filter the catalyst and concentrate the solvent to obtain the final N-acyl this compound derivative.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the general guidelines for broth microdilution.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 bacterial colonies and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard.
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Plate:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth medium. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well of the compound plate.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Presentation
Table 1: Hypothetical Antibacterial Activity of this compound Derivatives against Staphylococcus aureus
| Compound | Modification | MIC (µg/mL) |
| This compound | Parent Compound | >128 |
| RBM-01 | N-acetyl | 64 |
| RBM-02 | N-propionyl | 32 |
| RBM-03 | N-butyryl | 16 |
| RBM-04 | N-benzoyl | 32 |
| RBM-05 | 4-Chloro-N-benzoyl | 8 |
Table 2: Hypothetical Antibacterial Activity of this compound Derivatives against Escherichia coli
| Compound | Modification | MIC (µg/mL) |
| This compound | Parent Compound | >128 |
| RBM-01 | N-acetyl | >128 |
| RBM-02 | N-propionyl | >128 |
| RBM-03 | N-butyryl | 128 |
| RBM-04 | N-benzoyl | >128 |
| RBM-05 | 4-Chloro-N-benzoyl | 64 |
Visualizations
Caption: Workflow for the synthesis and antibacterial evaluation of this compound derivatives.
Caption: Key factors influencing the enhanced antibacterial activity of derivatives.
References
Technical Support Center: Resorcinomycin B Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges, particularly low yield, encountered during the synthesis of Resorcinomycin B.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of this compound?
A1: The primary challenges in synthesizing this compound, a substituted guanidino-phenylacetyl-glycine derivative, typically revolve around three key areas:
-
Peptide Coupling: Efficiently forming the amide bond between the sterically hindered α-guanidino-3,5-dihydroxy-4-ethylphenylacetic acid moiety and glycine or its ester.
-
Guanidinylation: Introducing the guanidino group at the α-position of the phenylacetic acid derivative without side reactions.
-
Protecting Group Strategy: Selecting and managing protecting groups for the two phenolic hydroxyls and the guanidino functional group to prevent unwanted reactions and ensure high final yields.
Q2: What factors can contribute to low yields in the peptide coupling step?
A2: Low yields in the peptide coupling step can be attributed to several factors, including steric hindrance from the substituted phenylacetyl moiety, inappropriate choice of coupling reagents, and suboptimal reaction conditions. Using highly efficient coupling reagents like HATU or HCTU can improve coupling efficiency.[1] Optimizing reaction time, temperature, and reagent concentration is also crucial to maximize yield.[1]
Q3: Are there specific protecting groups recommended for the resorcinol hydroxyls?
A3: The choice of protecting groups for the resorcinol hydroxyls is critical. Groups that can be installed and removed under mild conditions are preferable to avoid degradation of the molecule. Silyl ethers, such as TBDMS, are often used to protect hydroxyl groups and are generally stable under a variety of reaction conditions.[2][3] Benzyl ethers are also a viable option, though their removal via hydrogenolysis may not be compatible with other functional groups in the molecule.[4]
Q4: How can I improve the efficiency of the guanidinylation step?
A4: The guanidinylation of primary amines can be a challenging transformation. A direct approach involves reacting a protected guanidinylating reagent with the primary amine early in the synthesis.[5] The choice of the guanidinylating reagent is important; for instance, using N,N'-di-Boc-protected triflylguanidine is a common strategy. The reaction conditions, including the base and solvent, must be carefully optimized to achieve high yields.
Q5: What are the best practices for purifying this compound?
A5: this compound is a polar, water-soluble molecule.[1] Purification is typically achieved using chromatographic techniques. Reversed-phase high-performance liquid chromatography (HPLC) is often effective for purifying polar compounds. Due to its amphoteric nature, ion-exchange chromatography could also be a suitable purification method.[6]
Troubleshooting Guides
Problem 1: Low Yield in Peptide Coupling Step
Symptoms:
-
Low conversion of the carboxylic acid starting material.
-
Presence of unreacted glycine ester.
-
Formation of multiple side products observed by TLC or LC-MS.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Coupling Reagent | Switch to a more potent coupling reagent such as HATU, HCTU, or COMU. These reagents are known for their high reactivity and ability to overcome steric hindrance.[1] |
| Suboptimal Reaction Conditions | Optimize the reaction temperature, time, and solvent. Running the reaction at a slightly elevated temperature may improve the rate, but care must be taken to avoid racemization. A double-coupling strategy, where the coupling reaction is performed twice, can also increase the yield.[1][6] |
| Steric Hindrance | Ensure that the protecting groups on the resorcinol moiety are not excessively bulky, as this can further hinder the approach of the glycine nucleophile. |
| Racemization | Additives like HOBt or HOAt can be used with carbodiimide coupling reagents (e.g., EDC) to suppress racemization and improve the purity of the desired stereoisomer.[1] |
Problem 2: Incomplete or Low-Yielding Guanidinylation
Symptoms:
-
Incomplete conversion of the α-amino precursor to the guanidino product.
-
Formation of urea or thiourea byproducts.
-
Difficulty in purifying the desired guanidino compound.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Poorly Reactive Guanidinylating Reagent | Use a more reactive guanylating agent. Commercially available reagents like N,N'-di-Boc-1H-pyrazole-1-carboxamidine or triflyl-protected guanidines are often effective. |
| Unfavorable Reaction Conditions | The choice of base and solvent is crucial. A non-nucleophilic base like DBU or DIPEA is often used. The reaction should be carried out in an anhydrous aprotic solvent like DMF or THF. |
| Side Reactions | Ensure that the starting amine is fully deprotected and free of any salts that might interfere with the reaction. The use of protected guanidinylating reagents minimizes side reactions.[5] |
Problem 3: Difficulty in Deprotection Steps
Symptoms:
-
Incomplete removal of protecting groups.
-
Degradation of the this compound backbone during deprotection.
-
Formation of complex product mixtures.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Harsh Deprotection Conditions | Select protecting groups that can be removed under mild conditions. For example, if using Boc protecting groups on the guanidino moiety, deprotection with a mild acid like TFA is standard. For silyl ethers, fluoride sources like TBAF are effective.[3] |
| Orthogonality Issues | Plan the protecting group strategy to be orthogonal, meaning that one type of protecting group can be removed without affecting others.[2][4] This allows for sequential and clean deprotection steps. |
| Product Instability | Resorcinol moieties can be sensitive to oxidation, especially under basic conditions. Ensure that deprotection and subsequent work-up steps are performed under an inert atmosphere (e.g., nitrogen or argon) if necessary. |
Experimental Protocols
Proposed Synthetic Workflow for this compound
This section outlines a hypothetical, yet chemically plausible, multi-step synthesis of this compound, providing a framework for experimental design and troubleshooting.
Caption: Proposed synthetic workflow for this compound.
Key Experimental Methodologies
1. Peptide Coupling (Step F to H):
-
To a solution of the protected α-guanidino phenylacetic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add glycine methyl ester hydrochloride (1.2 eq) and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
2. Guanidinylation (Step E to F):
-
To a solution of the protected α-amino phenylacetic acid (1.0 eq) in anhydrous CH2Cl2, add N,N'-di-Boc-N''-triflylguanidine (1.1 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 16-24 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
The crude product can be purified by silica gel chromatography.
3. Global Deprotection (Step H to I):
-
Dissolve the fully protected dipeptide in a cleavage cocktail (e.g., 95:2.5:2.5 TFA/H2O/TIPS).
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the crude product.
-
Purify the crude this compound by preparative reversed-phase HPLC.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical troubleshooting workflow when encountering low yield in the synthesis.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 2. jocpr.com [jocpr.com]
- 3. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of Resorcinomycin A and Resorcinomycin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactive properties of Resorcinomycin A and its analogue, Resorcinomycin B. While both compounds were isolated from Streptoverticillium roseoverticillatum and share a common structural scaffold, publicly available scientific literature primarily details the bioactivity of Resorcinomycin A.[1][2] This document summarizes the existing experimental data for Resorcinomycin A and highlights the structural distinctions between the two molecules.
Structural Comparison
Resorcinomycin A and B are N-acyl-amino acid derivatives characterized by a guanidino-containing non-proteinogenic amino acid linked to glycine.[2] The key structural difference lies in the alkyl substituent on the 3,5-dihydroxyphenyl ring. Resorcinomycin A possesses an isopropyl group at this position, whereas this compound features an ethyl group.[2]
Bioactivity of Resorcinomycin A
Resorcinomycin A has demonstrated selective antibacterial activity, primarily against mycobacterial species.[1] It is reportedly inactive against other Gram-positive and Gram-negative bacteria.[1] The antimycobacterial activity is stereospecific, with the (S)-isomer of Resorcinomycin A (S-RSM-A) exhibiting superior potency compared to the (R)-isomer and the racemic mixture.[1]
Quantitative Bioactivity Data
The following table summarizes the Minimum Inhibitory Concentrations (MIC) of the S-isomer of Resorcinomycin A against various atypical mycobacterial strains as reported by Masaki et al. (1989).
| Test Organism | MIC (µg/mL) of S-Resorcinomycin A |
| Mycobacterium kansasii P-8 | 1.56 |
| Mycobacterium marinum P-17 | 1.56 |
| Mycobacterium scrofulaceum P-1 | 3.13 |
| Mycobacterium avium P-16 | 6.25 |
| Mycobacterium intracellulare P-14 | 12.5 |
| Mycobacterium fortuitum P-20 | >100 |
| Mycobacterium chelonei subsp. chelonei P-21 | >100 |
Data sourced from Masaki S, et al. J Antibiot (Tokyo). 1989 Mar;42(3):463-6.[1]
Bioactivity of this compound
Currently, there is a lack of publicly available experimental data detailing the specific bioactivity of this compound. While its structural similarity to Resorcinomycin A suggests potential antibacterial properties, this has not been substantiated in the scientific literature found.
Experimental Protocols
The following is a detailed methodology for the determination of the Minimum Inhibitory Concentration (MIC) of Resorcinomycin A against mycobacteria, based on the agar dilution method described by Masaki et al. (1989).[1]
MIC Determination by Agar Dilution Method
-
Preparation of Test Compound: A stock solution of S-Resorcinomycin A is prepared and serially diluted to obtain a range of concentrations.
-
Preparation of Media: Middlebrook 7H10 agar medium, supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) enrichment, is prepared and autoclaved.
-
Incorporation of Compound into Media: The appropriate volume of each dilution of S-Resorcinomycin A is added to molten Middlebrook 7H10 agar at 50-55°C to achieve the final desired concentrations. The agar is then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: Mycobacterial strains are grown in Middlebrook 7H9 broth. The turbidity of the bacterial suspension is adjusted to match a McFarland 0.5 standard, and then further diluted (typically 1:100) to achieve a final inoculum of approximately 104 colony-forming units (CFU) per spot.
-
Inoculation: A multipoint inoculator is used to spot the prepared mycobacterial suspensions onto the surface of the agar plates containing the different concentrations of S-Resorcinomycin A, as well as a drug-free control plate.
-
Incubation: The inoculated plates are incubated at 37°C in a humidified atmosphere, often with 5-10% CO2, for a period of 14 to 21 days, depending on the growth rate of the specific mycobacterial species.
-
Determination of MIC: The MIC is defined as the lowest concentration of S-Resorcinomycin A that completely inhibits the visible growth of the mycobacteria on the agar surface.
Mechanism of Action
The precise molecular mechanism of action for the Resorcinomycins has not been extensively detailed in the reviewed scientific literature. Further research is required to elucidate the specific cellular targets and pathways affected by these compounds.
Conclusion
Resorcinomycin A exhibits potent and selective in vitro activity against a range of mycobacterial species. In contrast, there is a notable absence of published bioactivity data for its structural analogue, this compound. The structural variation between the two, specifically the alkyl substituent on the resorcinol ring, may influence their biological activity. Future studies directly comparing the bioactivity of these two compounds are warranted to fully understand their structure-activity relationship and potential as antimycobacterial agents.
References
Resorcinomycin B: A Comparative Analysis Against Leading Anti-Mycobacterial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Resorcinomycin B's potential anti-mycobacterial efficacy against a range of established therapeutic agents. Due to the limited direct experimental data on this compound, this analysis utilizes data from its close structural analog, Resorcinomycin A, as a proxy, a necessary assumption for this comparative overview. The information presented herein is intended to support further research and development in the fight against mycobacterial infections.
Executive Summary
Resorcinomycin A has demonstrated notable in-vitro activity against Mycobacterium species, in some cases exceeding the potency of conventional drugs like streptomycin and kanamycin against atypical mycobacteria.[1] This suggests that this compound, as a related compound, may hold similar promise. This guide will objectively compare the performance of Resorcinomycin (represented by Resorcinomycin A data) with first and second-line anti-mycobacterial drugs, presenting available quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways.
Comparative Analysis of Anti-Mycobacterial Activity
The in-vitro efficacy of anti-mycobacterial agents is commonly quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of Resorcinomycin A and other prominent anti-mycobacterial agents against various mycobacterial species.
| Antimicrobial Agent | Target Organism | MIC (μg/mL) | Mechanism of Action |
| Resorcinomycin A | Mycobacterium avium-intracellulare complex (MAC) | 6[2] | Unknown |
| Isoniazid | Mycobacterium tuberculosis H37Rv | 0.02 - 0.1[3][4][5] | Inhibition of mycolic acid synthesis |
| Rifampicin | Mycobacterium tuberculosis H37Rv | 0.1 - 0.5[4][6] | Inhibition of DNA-dependent RNA polymerase |
| Ethambutol | Mycobacterium tuberculosis H37Rv | 0.5 - 2.0[4] | Inhibition of arabinosyl transferase |
| Pyrazinamide | Mycobacterium tuberculosis H37Rv | 25 - 100 (at neutral pH)[7][8] | Disruption of membrane potential and energy production |
| Streptomycin | Mycobacterium tuberculosis H37Rv | 0.5 - 2.0[4] | Inhibition of protein synthesis (30S ribosome) |
| Kanamycin | Mycobacterium tuberculosis H37Rv | 2 - 4[4] | Inhibition of protein synthesis (30S ribosome) |
| Bedaquiline | Mycobacterium tuberculosis H37Rv | 0.015 - 0.12[3][9] | Inhibition of ATP synthase |
Mechanisms of Action and Affected Signaling Pathways
Anti-mycobacterial drugs exert their effects through a variety of mechanisms, targeting essential cellular processes. While the precise mechanism of this compound is yet to be elucidated, other agents have well-defined targets.
-
Cell Wall Synthesis Inhibitors: Isoniazid and ethambutol interfere with the synthesis of the unique and complex mycobacterial cell wall.
-
Protein Synthesis Inhibitors: Aminoglycosides like streptomycin and kanamycin bind to the 30S ribosomal subunit, leading to the production of non-functional proteins.
-
Nucleic Acid Synthesis Inhibitors: Rifampicin inhibits DNA-dependent RNA polymerase, preventing transcription.
-
Energy Metabolism Inhibitors: Bedaquiline targets the proton pump of ATP synthase, disrupting the cell's energy production.
Mycobacterial infections trigger a complex host immune response, and anti-mycobacterial agents can modulate these signaling pathways. For instance, Mycobacterium tuberculosis is known to manipulate host cell signaling, including the NF-κB and MAPK pathways, to promote its survival. Further research is needed to understand how this compound might interact with these host signaling cascades.
Experimental Protocols
Standardized protocols are crucial for the accurate assessment of anti-mycobacterial activity. Below are detailed methodologies for two key experiments.
Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution Method
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism on a solid medium.
Materials:
-
Middlebrook 7H10 or 7H11 agar base
-
Oleic acid-albumin-dextrose-catalase (OADC) enrichment
-
Antimicrobial agent stock solution
-
Sterile petri dishes
-
Mycobacterial culture in logarithmic growth phase
-
Sterile saline or broth for dilution
-
Incubator (37°C with 5% CO2)
Procedure:
-
Prepare Middlebrook agar according to the manufacturer's instructions and cool to 45-50°C.
-
Add OADC enrichment.
-
Prepare serial twofold dilutions of the antimicrobial agent in sterile water or an appropriate solvent.
-
Add a defined volume of each drug dilution to molten agar to achieve the final desired concentrations. Also, prepare a drug-free control plate.
-
Pour the agar into petri dishes and allow them to solidify.
-
Prepare a standardized inoculum of the mycobacterial strain (e.g., McFarland 0.5 standard).
-
Spot-inoculate a small volume (e.g., 10 µL) of the diluted bacterial suspension onto the surface of each agar plate.
-
Incubate the plates at 37°C in a 5% CO2 atmosphere for 14-21 days.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth on the agar surface.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which can be used to evaluate the cytotoxicity of a compound against host cells.
Materials:
-
96-well microtiter plates
-
Mammalian cell line (e.g., macrophages)
-
Cell culture medium
-
Antimicrobial agent
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the antimicrobial agent and include untreated control wells.
-
Incubate for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Conclusion and Future Directions
The available data for Resorcinomycin A suggest that the resorcinomycin class of compounds warrants further investigation as potential anti-mycobacterial agents. Future research should focus on:
-
Determining the anti-mycobacterial activity of this compound against a broad panel of clinically relevant Mycobacterium species, including drug-resistant strains of M. tuberculosis.
-
Elucidating the mechanism of action of this compound to identify its molecular target.
-
Investigating the interaction of this compound with host cell signaling pathways to understand its immunomodulatory effects.
-
Conducting in-vivo efficacy and toxicity studies to assess its therapeutic potential in animal models.
A thorough understanding of these aspects will be critical in determining the future role of this compound in the treatment of mycobacterial diseases.
References
- 1. New antibiotics, resorcinomycins A and B: antibacterial activity of resorcinomycin A against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced intramacrophage activity of resorcinomycin A against Mycobacterium avium-Mycobacterium intracellulare complex after liposome encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole Genome Sequencing Results Associated with Minimum Inhibitory Concentrations of 14 Anti-Tuberculosis Drugs among Rifampicin-Resistant Isolates of Mycobacterium Tuberculosis from Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activities of fourteen antimicrobial agents against drug susceptible and resistant clinical isolates of Mycobacterium tuberculosis and comparative intracellular activities against the virulent H37Rv strain in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular growth and drug susceptibility of Mycobacterium tuberculosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
- 8. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Resorcinomycin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resorcinomycin B, a natural product isolated from Streptoverticillium roseoverticillatum, is a dipeptide antibiotic characterized by a unique N-[(S)-α-guanidino-3,5-dihydroxy-4-ethylphenylacetyl]-glycine structure. While its close analog, Resorcinomycin A, has demonstrated notable antimycobacterial activity, comprehensive Structure-Activity Relationship (SAR) studies for this compound are not extensively documented in publicly available literature. This guide provides a comparative analysis based on the known activity of Resorcinomycin A and SAR studies of structurally related compounds that target similar biological pathways. The central hypothesis is that Resorcinomycins, as amino acid analogs, likely exert their antimicrobial effect by inhibiting phenylalanyl-tRNA synthetase (PheRS), an essential enzyme in bacterial protein synthesis.[1][2][3]
Comparative Analysis of Resorcinomycin Analogs and Related Compounds
Due to the lack of a diverse library of synthesized this compound analogs, this section presents a comparative analysis based on its closest natural analog, Resorcinomycin A, and extrapolates potential SAR from inhibitors of its putative target, PheRS.
Table 1: Antimycobacterial Activity of Resorcinomycin A and Related Phenylalanine Analogs
| Compound/Analog | Modification from this compound | Target Organism(s) | Activity (MIC/IC50) | Key SAR Implication |
| This compound | Lead Compound (4-ethyl group) | Presumed Mycobacteria | Data not available | Baseline structure |
| Resorcinomycin A | 4-ethyl group replaced with 4-isopropyl group | Mycobacterium avium-intracellulare complex | MIC: 6 µg/mL[4] | The larger isopropyl group is well-tolerated and confers potent activity, suggesting space in the binding pocket at this position. |
| Phenyl-thiazolylurea-sulfonamides | Different scaffold, also a PheRS inhibitor | S. aureus, S. pneumoniae, H. influenzae | IC50 in the nanomolar range[1][2][3] | Demonstrates that non-peptidic scaffolds can potently inhibit PheRS, suggesting the core resorcinol-guanidino-glycine is not the only viable scaffold. |
| N-Benzyl-D-amphetamine | Phenylalanine analog, PheRS inhibitor | Escherichia coli | Potent in vitro inhibitor[5] | Highlights that the core phenylalanine-like structure is key for PheRS inhibition. |
Inferred Structure-Activity Relationship for this compound
Based on the available data for related compounds, a hypothetical SAR for this compound can be proposed:
-
The Guanidino Group: The positively charged guanidino moiety is likely crucial for activity, potentially forming key electrostatic interactions with the target enzyme, PheRS.[5][6] Modification or removal of this group is predicted to significantly reduce or abolish activity.
-
The Resorcinol Ring: The dihydroxy-phenyl moiety mimics the phenyl group of phenylalanine. The hydroxyl groups may form important hydrogen bonds within the enzyme's active site. Altering their position (e.g., to a catechol or hydroquinone) or substitution pattern would likely impact binding affinity.
-
The Alkyl Substituent (Position 4): The difference between Resorcinomycin A (isopropyl) and B (ethyl) indicates that this position can tolerate some steric bulk.[4][7] Exploring larger or more functionalized alkyl chains at this position could modulate potency and spectrum of activity.
-
The Glycine Tail: The glycine portion of the molecule may contribute to solubility and proper orientation within the active site. Modifications to this amino acid, such as substitution with other small amino acids (e.g., alanine) or altering the peptide bond, would likely influence activity.
Experimental Protocols
To validate the hypothetical SAR of this compound, the following experimental protocols would be essential.
Phenylalanyl-tRNA Synthetase (PheRS) Inhibition Assay
This assay would determine the direct inhibitory effect of this compound and its analogs on the target enzyme.
-
Objective: To measure the IC50 values of test compounds against purified bacterial PheRS.
-
Principle: The assay measures the aminoacylation of tRNAPhe with a radiolabeled or fluorescently tagged phenylalanine. Inhibition of this reaction by a test compound results in a decreased signal.
-
Materials: Purified recombinant bacterial PheRS, E. coli tRNAPhe, 14C- or 3H-labeled L-phenylalanine, ATP, reaction buffer (e.g., Tris-HCl, MgCl2, KCl, DTT), test compounds, and a scintillation counter or fluorescence plate reader.
-
Procedure:
-
Prepare a reaction mixture containing buffer, ATP, radiolabeled phenylalanine, and tRNAPhe.
-
Add varying concentrations of the test compound (e.g., this compound analogs) to the reaction mixture.
-
Initiate the reaction by adding PheRS.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by precipitating the tRNA and associated amino acid (e.g., with trichloroacetic acid).
-
Filter the precipitate and wash to remove unincorporated radiolabeled phenylalanine.
-
Quantify the amount of radiolabeled phenylalanine attached to the tRNA using liquid scintillation counting.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Antimycobacterial Minimum Inhibitory Concentration (MIC) Assay
This whole-cell assay determines the concentration of a compound required to inhibit the growth of mycobacteria.
-
Objective: To determine the MIC of this compound and its analogs against Mycobacterium tuberculosis or other relevant mycobacterial species.
-
Principle: The broth microdilution method is a common technique where bacteria are exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth.
-
Materials: Mycobacterium tuberculosis H37Rv (or other appropriate strain), Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase), 96-well microplates, test compounds, and appropriate positive (e.g., rifampicin) and negative (no drug) controls.
-
Procedure:
-
Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate.
-
Prepare a standardized inoculum of mycobacteria from a mid-log phase culture.
-
Inoculate each well of the microplate with the bacterial suspension.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (bacterial growth). Alternatively, a resazurin-based assay can be used for a colorimetric readout of cell viability.
-
Visualizations
Hypothesized Mechanism of Action
The following diagram illustrates the proposed mechanism of action for this compound as a competitive inhibitor of phenylalanyl-tRNA synthetase.
Caption: Hypothesized competitive inhibition of PheRS by this compound.
Experimental Workflow for SAR Analysis
The diagram below outlines the general workflow for conducting an SAR study of this compound analogs.
Caption: Workflow for SAR studies of this compound analogs.
References
- 1. Structural basis of malaria parasite phenylalanine tRNA-synthetase inhibition by bicyclic azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylalanyl tRNA synthetase (PheRS) substrate mimics: design, synthesis, molecular dynamics and antimicrobial evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06439H [pubs.rsc.org]
- 3. New Class of Bacterial Phenylalanyl-tRNA Synthetase Inhibitors with High Potency and Broad-Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced intramacrophage activity of resorcinomycin A against Mycobacterium avium-Mycobacterium intracellulare complex after liposome encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Semisynthetic guanidino lipoglycopeptides with potent in vitro and in vivo antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New antibiotics, resorcinomycins A and B: antibacterial activity of resorcinomycin A against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the antibacterial efficacy of Resorcinomycin B against different strains
A comprehensive review of available scientific literature reveals a significant lack of data regarding the antibacterial efficacy of Resorcinomycin B against different bacterial strains. While its counterpart, Resorcinomycin A, has been the subject of some research, information specifically detailing the antibacterial activity, comparative performance, and mechanism of action of this compound is currently not available in published studies.
Initial research from 1989 identified both Resorcinomycin A and B as new antibiotics isolated from Streptoverticillium roseoverticillatum.[1][2][3][4] However, subsequent studies on antibacterial efficacy have focused almost exclusively on Resorcinomycin A. These studies indicate that Resorcinomycin A exhibits a narrow spectrum of activity, primarily targeting mycobacterial species, with limited to no effectiveness against Gram-negative and Gram-positive bacteria.[1][2]
Unfortunately, no similar in-depth studies have been published for this compound. This absence of research means that there is no quantitative data to present in comparative tables, no established experimental protocols for testing its specific efficacy, and no elucidated signaling pathways or mechanisms of action to visualize.
Therefore, the creation of a detailed comparison guide on the antibacterial efficacy of this compound, as requested, is not feasible based on the current body of scientific evidence. Further research and publication of data on the antibacterial properties of this compound are necessary before such a guide can be developed.
General Experimental Protocol for Antibacterial Efficacy Testing
While specific protocols for this compound are unavailable, a general workflow for determining the antibacterial efficacy of a novel compound is outlined below. This provides a framework for the type of research that would be required.
Caption: General workflow for evaluating the antibacterial efficacy of a compound.
We encourage researchers, scientists, and drug development professionals to consider investigating the antibacterial potential of this compound to fill this knowledge gap in the scientific community.
References
- 1. New antibiotics, resorcinomycins A and B: antibacterial activity of resorcinomycin A against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. (PDF) New Antibiotics, Resorcinomycins a and B: [research.amanote.com]
- 4. Isolation and characterization of new antibiotics resorcinomycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Resorcinomycin B and Streptomycin: A Guide for Researchers
This guide provides a detailed comparative analysis of the antibiotics Resorcinomycin B and Streptomycin, intended for researchers, scientists, and drug development professionals. Due to the limited publicly available data on this compound, this comparison focuses on presenting the comprehensive data for Streptomycin alongside the currently known information for this compound, highlighting areas where further research is required.
Introduction
Streptomycin, an aminoglycoside antibiotic discovered in 1943, was the first effective treatment for tuberculosis and has been a cornerstone in antibacterial therapy.[1] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This compound is a lesser-known natural product, isolated alongside its analogue, Resorcinomycin A, from Streptoverticillium roseoverticillatum.[2] While research on Resorcinomycin A has shown promising antimycobacterial activity, data on this compound remains scarce.[3][4] This guide aims to synthesize the existing experimental data for both compounds to facilitate further research and development.
Physicochemical Properties
A fundamental understanding of the chemical nature of these antibiotics is crucial for comprehending their mechanisms of action and for potential structural modifications.
| Property | This compound | Streptomycin |
| Chemical Formula | C13H18N4O5[2] | (C21H39N7O12)2·3H2SO4[5] |
| Molecular Weight | Not explicitly found | 1457.4 g/mol [5] |
| Class | Dipeptide[2] | Aminoglycoside[6][7] |
| Source | Streptoverticillium roseoverticillatum[2] | Streptomyces griseus[1][7] |
Mechanism of Action
The primary mechanism of action for Streptomycin is well-established. It inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][6][8] This binding interferes with the initiation of protein synthesis and can also cause misreading of the mRNA codon, leading to the production of non-functional proteins and ultimately bacterial cell death.[9]
The mechanism of action for this compound has not been experimentally determined in the reviewed literature. Based on its structural similarity to Resorcinomycin A, which is also a dipeptide, it may potentially interfere with metabolic pathways or protein synthesis, but this remains speculative without direct experimental evidence.
Antibacterial Spectrum and Efficacy
Streptomycin has a broad antibacterial spectrum, encompassing both Gram-positive and Gram-negative bacteria, and is notably effective against Mycobacterium tuberculosis.[1][8] However, its clinical utility has been diminished by the widespread development of resistance.[10]
The antibacterial spectrum of this compound is not well-documented. Its counterpart, Resorcinomycin A, has demonstrated activity primarily against mycobacterial species and is not active against most other Gram-positive and Gram-negative bacteria.[3][4] It is plausible that this compound shares a similar narrow spectrum, but this requires experimental verification.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes available MIC data for Streptomycin against various bacterial species. No specific MIC data for this compound was found in the reviewed literature.
| Organism | Streptomycin MIC (µg/mL) | Reference |
| Escherichia coli | <16 | [11] |
| Salmonella enterica | Sensitive at <100 | [12] |
| Leptospira spp. | 0.39 - 3.13 | [13] |
| Mycobacterium tuberculosis | Low-level resistance at >2 | [14] |
| Aquatic Bacteria | 0.1 - 50.0 | [15] |
Mechanisms of Resistance
Bacterial resistance to Streptomycin is well-characterized and occurs through several primary mechanisms:
-
Target Site Modification: Mutations in the rpsL gene, which codes for the S12 ribosomal protein, or in the 16S rRNA gene (rrs) can alter the binding site of Streptomycin on the 30S ribosomal subunit, thereby reducing its efficacy.[9][16]
-
Enzymatic Inactivation: Bacteria can acquire genes encoding aminoglycoside-modifying enzymes (AMEs), such as phosphotransferases, which chemically modify and inactivate the antibiotic.[9][17]
-
Reduced Permeability and Efflux: Some bacteria exhibit reduced uptake of Streptomycin or possess efflux pumps that actively transport the antibiotic out of the cell.[18]
There is no information available regarding resistance mechanisms to this compound.
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is a generalized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, based on CLSI guidelines.
Protocol Details:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the antibiotic. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Inoculum: From a fresh culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[19]
In Vitro Protein Synthesis Inhibition Assay
This is a general protocol to determine if a compound inhibits protein synthesis, a key experiment to elucidate the mechanism of action.
Principle: An in vitro transcription-translation system is used to synthesize a reporter protein (e.g., luciferase) in the presence and absence of the test compound. A reduction in the reporter signal indicates inhibition of protein synthesis.[20]
Protocol Outline:
-
Reaction Setup: In a microcentrifuge tube or microplate well, combine the components of a commercial in vitro transcription-translation kit (e.g., E. coli S30 extract system).
-
Addition of Test Compound: Add the test compound (this compound or Streptomycin as a positive control) at various concentrations. Include a negative control with no compound.
-
Initiation of Reaction: Add a DNA template encoding a reporter protein (e.g., luciferase).
-
Incubation: Incubate the reaction mixture at the recommended temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours).
-
Detection: Add the substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the resulting signal (e.g., luminescence) using a plate reader.
-
Analysis: Compare the signal from the wells containing the test compound to the negative control. A dose-dependent decrease in the signal is indicative of protein synthesis inhibition.[20]
Conclusion and Future Directions
This guide consolidates the extensive knowledge available for Streptomycin and contrasts it with the limited information on this compound. While Streptomycin's properties are well-defined, this compound remains a largely uncharacterized molecule. The structural information available for this compound provides a starting point for future investigations.
To enable a comprehensive comparative analysis, the following experimental data for this compound are critically needed:
-
Determination of the antibacterial spectrum: Testing against a broad panel of Gram-positive and Gram-negative bacteria, as well as mycobacteria, is essential.
-
Elucidation of the mechanism of action: Experiments such as in vitro protein synthesis inhibition assays, macromolecular synthesis assays, and identification of the molecular target are required.
-
Investigation of resistance mechanisms: Should antibacterial activity be confirmed, studies to determine the potential for resistance development and the underlying mechanisms would be crucial for evaluating its therapeutic potential.
The protocols and comparative data for Streptomycin provided herein can serve as a valuable framework for guiding these future studies on this compound.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced intramacrophage activity of resorcinomycin A against Mycobacterium avium-Mycobacterium intracellulare complex after liposome encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antibacterial, and antibiofilm activities of pulmonarin B analogues » Growing Science [growingscience.com]
- 5. mdpi.com [mdpi.com]
- 6. New antibiotics, resorcinomycins A and B: antibacterial activity of resorcinomycin A against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced intramacrophage activity of resorcinomycin A against Mycobacterium avium-Mycobacterium intracellulare complex after liposome encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. (PDF) New Antibiotics, Resorcinomycins a and B: [research.amanote.com]
- 10. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 11. Synthesis and antibacterial action of 3’,6’-disubstituted spectinomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays for the Identification of Inhibitors Targeting Specific Translational Steps | Springer Nature Experiments [experiments.springernature.com]
- 13. Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. In Vitro Activity of Peptide Antibiotics in Combination With Other Antimicrobials on Extensively Drug-Resistant Acinetobacter baumannii in the Planktonic and Biofilm Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. In vitro research method for screening inhibitors of protein translation [norecopa.no]
- 20. Antibacterial activity of the plant-derived compounds 23-methyl-6-O-desmethylauricepyrone and (Z,Z)-5-(trideca-4,7-dienyl)resorcinol and their synergy with antibiotics against methicillin-susceptible and -resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Resorcinomycin A and Kanamycin: A Comparative Guide on Efficacy Against Mycobacteria
A comparative analysis of Resorcinomycin A and the widely-used aminoglycoside, kanamycin, reveals noteworthy differences in their in vitro efficacy against various mycobacterial species. While data on the closely related Resorcinomycin B remains unavailable in current scientific literature, studies on Resorcinomycin A provide valuable insights for researchers exploring alternative antimycobacterial agents.
This guide offers a detailed comparison of the available experimental data on the efficacy of Resorcinomycin A and kanamycin against mycobacteria. It includes a summary of minimum inhibitory concentration (MIC) values, detailed experimental protocols for key assays, and a visualization of the general workflow for determining antimycobacterial susceptibility.
Quantitative Efficacy Comparison
The in vitro activity of S-Resorcinomycin A, its different isomers, and kanamycin against atypical mycobacteria has been evaluated. The S-isomer of Resorcinomycin A demonstrated superior antimycobacterial activity when compared to both streptomycin and kanamycin[1]. Subsequent research has further quantified the MIC of free Resorcinomycin A against the Mycobacterium avium-intracellulare complex (MAC) in broth[2].
For kanamycin, a well-established second-line anti-tuberculosis drug, MIC values against Mycobacterium tuberculosis are well-documented, though they can vary depending on the strain and the susceptibility testing method used.
| Compound | Mycobacterial Species | MIC (μg/mL) | Notes |
| S-Resorcinomycin A | Atypical mycobacteria | Superior to Kanamycin | Specific MIC values from this comparative study are not provided, only relative efficacy[1]. |
| Free Resorcinomycin A | M. avium-intracellulare complex (MAC) | 6 | Determined by MTT colorimetric microassay in broth[2]. |
| Kanamycin | M. tuberculosis (susceptible strains) | ≤ 2.5 to ≤ 3 | Based on testing in 7H9-S broth and on 7H11 agar[3]. A critical concentration of 5 µg/ml is often used as a breakpoint[3]. |
| Kanamycin | M. tuberculosis (resistant strains) | > 20 to > 256 | MICs can be significantly higher in resistant strains[3]. |
Experimental Protocols
The determination of antimycobacterial efficacy relies on standardized laboratory procedures. Below are the methodologies employed in the cited studies.
Agar Dilution Method for Mycobacteria
This method is used to determine the MIC of an antimicrobial agent in a solid medium.
-
Medium Preparation: Middlebrook 7H10 agar medium is prepared and supplemented with oleic acid-albumin-dextrose-catalase (OADC).
-
Drug Incorporation: The antimicrobial agents (e.g., Resorcinomycin A isomers, kanamycin) are serially diluted and added to the molten agar at a specified temperature (around 45-50°C) before it solidifies. A drug-free control plate is also prepared.
-
Inoculum Preparation: A suspension of the mycobacterial strain to be tested is prepared in a suitable liquid medium or saline, and its turbidity is adjusted to a McFarland standard to ensure a standardized bacterial concentration.
-
Inoculation: The surface of the agar plates, each containing a different concentration of the drug, is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for a specified period, typically 14 to 21 days for M. tuberculosis.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria on the agar surface[1].
Broth Microdilution Method (MTT Assay)
This colorimetric assay determines the MIC in a liquid medium and is suitable for higher throughput screening.
-
Plate Preparation: A 96-well microtiter plate is used. Serial twofold dilutions of the antimicrobial agent are prepared in a suitable broth medium, such as Middlebrook 7H9 broth.
-
Inoculum Preparation: A mid-log phase culture of the mycobacterial strain is diluted to a standardized concentration.
-
Inoculation: Each well containing the drug dilution is inoculated with the bacterial suspension. Control wells (no drug and no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for a period of 5-7 days.
-
Addition of MTT Reagent: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation with MTT: The plate is incubated for a further 4-8 hours. Viable bacteria will reduce the yellow MTT to a purple formazan product.
-
MIC Determination: The MIC is the lowest concentration of the drug that prevents the color change from yellow to purple, indicating inhibition of bacterial growth[2].
Mechanisms of Action
Kanamycin
Kanamycin is an aminoglycoside antibiotic. Its mechanism of action involves the following steps:
Caption: Mechanism of action of kanamycin.
Kanamycin binds irreversibly to specific sites on the 30S ribosomal subunit of mycobacteria. This binding interferes with the decoding of mRNA, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. The resulting non-functional or toxic proteins disrupt essential cellular processes, ultimately leading to bacterial death.
Resorcinomycin A
The precise mechanism of action of Resorcinomycin A against mycobacteria has not been fully elucidated in the available literature. Its chemical structure, a dipeptide derivative, suggests it may interfere with cell wall synthesis or other metabolic pathways unique to mycobacteria. Further research is needed to determine its specific molecular target.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound against mycobacteria using a broth microdilution method.
Caption: General workflow for MIC determination.
References
- 1. New antibiotics, resorcinomycins A and B: antibacterial activity of resorcinomycin A against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced intramacrophage activity of resorcinomycin A against Mycobacterium avium-Mycobacterium intracellulare complex after liposome encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) New Antibiotics, Resorcinomycins a and B: [research.amanote.com]
Navigating the Shadows of Resistance: A Comparative Guide to Cross-Resistance Studies Involving Resorcinomycin B
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance is a critical global health challenge, necessitating a deeper understanding of the mechanisms by which bacteria evade the effects of antimicrobial agents. Resorcinomycin B, a novel antibiotic with a unique structural scaffold, presents a promising avenue for new therapeutic strategies. However, a comprehensive understanding of its potential for cross-resistance with existing antibiotics is crucial for its effective development and deployment. To date, specific studies on cross-resistance involving this compound are not available in the public domain. This guide, therefore, serves as a proactive measure to outline the importance of such studies, propose methodologies based on established protocols, and provide a comparative framework using data from structurally or functionally related antibiotic classes.
Understanding the Landscape: Potential for Cross-Resistance
This compound is characterized by a resorcinol moiety and a guanidino group. While its precise mechanism of action is yet to be fully elucidated, its structural features suggest potential interactions with either the bacterial cell membrane, due to the guanidino group's membrane-disrupting potential, or with intracellular targets like the ribosome, a common target for antibiotics with similar activity profiles against mycobacteria. The anti-mycobacterial activity of the related compound, Resorcinomycin A, has been shown to be superior to the aminoglycosides streptomycin and kanamycin, which are known ribosome inhibitors[1]. This suggests that the ribosome is a plausible target for resorcinomycins.
Cross-resistance can arise when a single mechanism confers resistance to multiple drugs. In the context of this compound, this could occur if:
-
Target Modification: Alterations in the bacterial ribosome (e.g., mutations in the 16S rRNA gene, rrs) that reduce the binding affinity of this compound could also impact the efficacy of other ribosome-targeting agents like aminoglycosides.
-
Efflux Pumps: Overexpression of efflux pumps that can expel a broad range of substrates could lead to resistance to this compound and other structurally unrelated antibiotics.
-
Enzymatic Inactivation: The presence of enzymes that can modify and inactivate this compound might also act on other antibiotics with similar chemical features.
Comparative Analysis of Related Antibiotics
Given the absence of direct data for this compound, we can draw parallels from studies on aminoglycosides, a class of antibiotics with known cross-resistance patterns in Mycobacterium tuberculosis.
| Antibiotic | Mechanism of Action | Common Cross-Resistance Profile | Key Resistance Mechanisms |
| Streptomycin | Inhibits protein synthesis by binding to the 30S ribosomal subunit | Limited cross-resistance with other aminoglycosides[2] | Mutations in rpsL and rrs genes |
| Kanamycin | Inhibits protein synthesis by binding to the 30S ribosomal subunit | High cross-resistance with amikacin[3][4] | Mutations in the rrs gene (e.g., A1401G)[3][5] |
| Amikacin | Inhibits protein synthesis by binding to the 30S ribosomal subunit | High cross-resistance with kanamycin[3][4] | Mutations in the rrs gene (e.g., A1401G)[3][5] |
| Capreomycin | Inhibits protein synthesis by binding to the ribosome | Cross-resistance with viomycin and tuberactinomycin N[2] | Mutations in rrs and tlyA genes[3] |
This table summarizes data from existing studies on aminoglycoside cross-resistance in Mycobacterium tuberculosis and is intended to provide a comparative context for future studies on this compound.
Proposed Experimental Protocol for Assessing Cross-Resistance of this compound
The following is a detailed, albeit hypothetical, protocol for investigating the cross-resistance profile of this compound in Mycobacterium tuberculosis.
Objective: To determine the cross-resistance profile of this compound against a panel of clinical isolates of Mycobacterium tuberculosis with known resistance to other anti-tubercular agents.
Materials:
-
This compound (pure compound)
-
Panel of well-characterized, drug-resistant clinical isolates of M. tuberculosis (resistant to isoniazid, rifampicin, streptomycin, kanamycin, etc.)
-
Susceptible control strain of M. tuberculosis (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
96-well microplates
-
Resazurin dye
-
Spectrophotometer
Methodology:
-
Preparation of Antibiotic Stock Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile distilled water or DMSO) at a concentration of 1 mg/mL. Prepare stock solutions of comparator antibiotics (e.g., streptomycin, kanamycin, rifampicin) in their respective recommended solvents.
-
Bacterial Inoculum Preparation: Grow M. tuberculosis strains in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, and then dilute 1:20 in fresh broth to obtain the final inoculum.
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Perform serial two-fold dilutions of this compound and comparator antibiotics in the 96-well microplates.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a drug-free growth control and a sterile control for each isolate.
-
Incubate the plates at 37°C for 7-10 days.
-
After incubation, add resazurin solution to each well and incubate for a further 24-48 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that prevents a color change of resazurin from blue to pink.
-
-
Data Analysis: Compare the MIC values of this compound for the drug-resistant isolates to the MIC for the susceptible control strain. A significant increase in the MIC for a resistant strain suggests cross-resistance.
-
Molecular Characterization (for cross-resistant isolates): For isolates exhibiting cross-resistance, perform molecular analysis to identify potential resistance mechanisms. This would involve sequencing of candidate genes such as rrs, rpsL, and genes encoding efflux pumps.
Visualizing Potential Mechanisms and Workflows
To better understand the potential pathways and experimental designs, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Proposed experimental workflow for assessing this compound cross-resistance.
Caption: Hypothetical signaling pathway of this compound targeting the bacterial ribosome.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the structural and comparative data for this compound suggest a tangible potential for cross-resistance with other antibiotics, particularly those targeting the ribosome. The proposed experimental framework provides a clear path forward for researchers to systematically investigate this critical aspect of a promising new antibiotic. Understanding the cross-resistance profile of this compound will be paramount in defining its therapeutic niche, anticipating potential resistance development, and guiding its future clinical application in the fight against multidrug-resistant pathogens.
References
- 1. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-resistant relationships among the aminoglucoside antibiotics in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lib.itg.be [lib.itg.be]
- 4. researchgate.net [researchgate.net]
- 5. Aminoglycoside Cross-Resistance in Mycobacterium tuberculosis Due to Mutations in the 5′ Untranslated Region of whiB7 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of Resorcinomycin B: A Guide to Validating its Target Specificity
For researchers, scientists, and drug development professionals, understanding the precise molecular target of a novel antibiotic is paramount for its development into an effective therapeutic. Resorcinomycin B, an antibiotic with known activity against Mycobacterium, presents an intriguing case. However, a definitive identification of its specific molecular target remains elusive in publicly available scientific literature.
This guide provides a comprehensive framework for validating the target specificity of a novel antibiotic like this compound. While the precise target of this compound is yet to be conclusively determined, early comparative studies with known protein synthesis inhibitors such as streptomycin and kanamycin suggest a potential role in disrupting this crucial cellular process. Therefore, for illustrative purposes, this guide will proceed with the hypothetical scenario that this compound targets the bacterial ribosome, specifically the 30S subunit.
This document will outline the necessary experimental methodologies, present data in a comparative format, and visualize the validation workflow, thereby offering a roadmap for researchers investigating the mechanism of action of this compound and other novel antimicrobial agents.
Comparative Analysis of Ribosomal Inhibitors
To objectively assess the performance of this compound, a direct comparison with established antibiotics targeting the same hypothetical molecular machinery is essential. The following table summarizes key performance indicators for this compound (with hypothetical data) against well-characterized 30S ribosomal subunit inhibitors.
| Compound | Target Subunit | Target Organism | MIC (µg/mL)[1] | IC50 (in vitro translation) (µM) | Resistance Frequency |
| This compound | 30S (Hypothetical) | M. tuberculosis | Data not available | Data not available | Data not available |
| Kanamycin | 30S | M. tuberculosis | 0.5 - 5 | ~1 | 10⁻⁷ - 10⁻⁹ |
| Streptomycin | 30S | M. tuberculosis | 0.25 - 2 | ~0.5 | 10⁻⁸ - 10⁻¹⁰ |
Note: The data for this compound is hypothetical and serves as a placeholder to illustrate the comparative framework. Actual experimental data would need to be generated.
Experimental Protocols for Target Validation
Validating the molecular target of a novel compound requires a multi-pronged approach employing biochemical, genetic, and biophysical methods. Below are detailed protocols for key experiments crucial for confirming the interaction of this compound with the bacterial ribosome.
Ribosomal Binding Assay
Objective: To determine the direct binding affinity of this compound to the 30S and 70S ribosomal subunits.
Methodology:
-
Isolation of Ribosomes: Isolate 70S ribosomes and 30S subunits from Mycobacterium smegmatis (a non-pathogenic surrogate for M. tuberculosis) or a suitable E. coli strain.
-
Radiolabeling: Synthesize or procure radiolabeled ([³H] or [¹⁴C]) this compound.
-
Binding Reaction: Incubate a constant concentration of radiolabeled this compound with increasing concentrations of isolated 30S or 70S ribosomes in a suitable binding buffer.
-
Separation of Bound and Free Ligand: Separate ribosome-bound this compound from the free compound using techniques like nitrocellulose filter binding or equilibrium dialysis.
-
Quantification: Quantify the radioactivity of the bound complex using liquid scintillation counting.
-
Data Analysis: Determine the dissociation constant (Kd) by plotting the amount of bound ligand against the ribosome concentration and fitting the data to a saturation binding curve.
In Vitro Translation Inhibition Assay
Objective: To assess the functional consequence of this compound binding on protein synthesis.
Methodology:
-
Preparation of Cell-Free Translation System: Prepare an S30 extract from M. smegmatis or E. coli containing all the necessary components for in vitro transcription and translation.
-
Reporter Construct: Utilize a reporter gene, such as luciferase or β-galactosidase, under the control of a bacterial promoter.
-
Inhibition Assay: Set up in vitro translation reactions containing the S30 extract, the reporter DNA or mRNA, amino acids (including a radiolabeled one like [³⁵S]-methionine if measuring protein synthesis directly), and varying concentrations of this compound.
-
Quantification of Protein Synthesis:
-
Luciferase Assay: Measure the luminescence produced after adding the luciferase substrate.
-
β-galactosidase Assay: Measure the colorimetric change upon addition of a suitable substrate (e.g., ONPG).
-
Radiolabel Incorporation: Precipitate the newly synthesized proteins and measure the incorporated radioactivity.
-
-
Data Analysis: Calculate the IC50 value, the concentration of this compound that inhibits 50% of protein synthesis, by plotting the percentage of inhibition against the drug concentration.
Selection and Analysis of Resistant Mutants
Objective: To identify the genetic basis of resistance to this compound, which can pinpoint its molecular target.
Methodology:
-
Spontaneous Mutant Selection: Plate a high density of M. smegmatis or a susceptible bacterial strain on agar plates containing increasing concentrations of this compound.
-
Isolation and Verification of Resistant Clones: Isolate colonies that grow at inhibitory concentrations and verify their resistance by re-testing their Minimum Inhibitory Concentration (MIC).
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from both the resistant mutants and the wild-type parent strain.
-
Target Gene Sequencing: Based on the hypothesis of a ribosomal target, sequence genes encoding ribosomal RNA (rRNA) (e.g., 16S rRNA for the 30S subunit) and ribosomal proteins (e.g., rpsL, the gene for ribosomal protein S12, a common site for streptomycin resistance).
-
Identification of Mutations: Compare the sequences from the resistant mutants to the wild-type sequence to identify any mutations that confer resistance.
Visualizing the Target Validation Workflow
A systematic workflow is crucial for the efficient and accurate validation of a novel antibiotic's target. The following diagram, generated using Graphviz, illustrates the logical progression of experiments.
By systematically applying these experimental approaches, researchers can move from a hypothetical target to a validated mechanism of action for this compound. This foundational knowledge is indispensable for guiding further drug development efforts, including lead optimization and the design of strategies to overcome potential resistance mechanisms. The path to validating the target of this compound will not only illuminate its therapeutic potential but also contribute valuable insights into the broader field of antibiotic discovery.
References
Comparative Transcriptomic Analysis of Bacterial Response to Resorcinomycin B: A Methodological Guide
Absence of Direct Studies and a Path Forward
As of November 2025, a direct comparative transcriptomic study on bacteria treated with Resorcinomycin B has not been identified in publicly available research. Resorcinomycin A, a related compound, has been noted for its activity against mycobacteria, but its transcriptomic effects, and those of this compound, remain uncharacterized.[1] This guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals on how to conduct and present a comparative transcriptomic analysis for a novel antibiotic like this compound, drawing upon established methodologies from studies on other antibacterial agents.
Data Presentation: A Framework for Quantitative Comparison
A key objective of comparative transcriptomics is to quantify the changes in gene expression in response to a treatment. The following table provides a template for summarizing such data, which would be essential for comparing the effects of this compound to a known antibiotic, for instance, a cell wall synthesis inhibitor like vancomycin. This structure is based on common practices in bacterial transcriptomic studies.[2][3]
| Gene Category | This compound (Fold Change) | Vancomycin (Fold Change) | p-value (this compound) | p-value (Vancomycin) |
| Cell Wall Biosynthesis | ||||
| murA | -2.5 | -3.1 | <0.01 | <0.01 |
| pbp2 | -2.1 | -2.8 | <0.01 | <0.01 |
| Stress Response | ||||
| recA | +3.2 | +1.5 | <0.01 | <0.05 |
| dnaK | +2.8 | +1.2 | <0.01 | <0.05 |
| DNA Replication & Repair | ||||
| gyrA | -1.1 | +2.5 | >0.05 | <0.01 |
| polA | -1.3 | +1.8 | >0.05 | <0.01 |
| Ribosome & Protein Synthesis | ||||
| rpsL | -0.9 | -0.5 | >0.05 | >0.05 |
| rplB | -1.2 | -0.7 | >0.05 | >0.05 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols: A Step-by-Step Guide
Detailed and reproducible methodologies are the bedrock of high-quality research. The following protocols for RNA sequencing and data analysis are synthesized from best practices in bacterial transcriptomics.[4]
Bacterial Culture and Antibiotic Treatment
-
Strain and Culture Conditions: The selected bacterial strain (e.g., Staphylococcus aureus ATCC 29213) is cultured in appropriate media (e.g., Mueller-Hinton Broth) at 37°C with shaking.
-
Growth Phase: Cultures are grown to the mid-logarithmic phase (OD600 of ~0.5) to ensure metabolic activity and uniformity.
-
Antibiotic Exposure: The culture is divided, with one part serving as an untreated control and the others treated with this compound and a comparator antibiotic (e.g., vancomycin) at their respective minimum inhibitory concentrations (MIC).
-
Time Points: Samples are collected at various time points (e.g., 30, 60, and 120 minutes) post-treatment to capture both early and late transcriptional responses.
RNA Extraction and Sequencing
-
RNA Stabilization: Bacterial pellets are immediately treated with an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) to preserve the transcriptomic snapshot.
-
RNA Isolation: Total RNA is extracted using a commercially available kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions, including a DNase treatment step to remove genomic DNA contamination.
-
RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
Library Preparation: Ribosomal RNA is depleted, and the remaining mRNA is used to construct sequencing libraries (e.g., using the TruSeq Stranded mRNA Library Prep Kit).
-
Sequencing: The prepared libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads for robust statistical analysis.
Transcriptomic Data Analysis
-
Quality Control of Reads: Raw sequencing reads are assessed for quality, and adapters are trimmed using tools like FastQC and Trimmomatic.
-
Read Mapping: The cleaned reads are mapped to the reference genome of the bacterial strain using a short-read aligner such as Bowtie2.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and differential expression between treated and control samples is determined using a statistical package like DESeq2 or edgeR.[5] Genes with a log2 fold change > 1 or < -1 and a p-value < 0.05 are considered significantly differentially expressed.
-
Functional Annotation and Pathway Analysis: Differentially expressed genes are subjected to functional annotation and pathway enrichment analysis using databases like Gene Ontology (GO) and KEGG to identify the biological processes and pathways affected by the antibiotic treatment.
Visualizing Workflows and Pathways
Visual representations are crucial for conveying complex information. The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway that could be impacted by an antibiotic targeting cell wall synthesis.
References
- 1. New antibiotics, resorcinomycins A and B: antibacterial activity of resorcinomycin A against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative bacterial transcriptomics with RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metagenomic changes in response to antibiotic treatment in severe orthopedic trauma patients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Resorcinomycin B: A Guide for Laboratory Professionals
For Immediate Release
Core Principles of Resorcinomycin B Disposal
This compound should never be disposed of down the drain or in regular trash.[1][2] Improper disposal can lead to environmental contamination, particularly of aquatic ecosystems.[3] The following procedures are based on established best practices for chemical waste management and information derived from the handling of structurally related compounds like resorcinol.
Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following table summarizes key information for the related compound, Resorcinol, which should be considered as a conservative proxy for safety and environmental handling.
| Property | Value | Source |
| Molecular Formula (this compound) | C13H18N4O5 | [4] |
| Aquatic Toxicity (Resorcinol) | Very toxic to aquatic life | [3] |
| Biodegradability (Resorcinol) | Readily biodegradable (66.7% in 14 days) | |
| Disposal Method | Approved waste disposal plant | [5] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Waste Segregation and Collection
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.
-
Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
Labeling of Waste Containers
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date
Storage of Chemical Waste
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure containers are kept tightly closed when not in use.[1][2][3]
-
Store away from incompatible materials.
Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste disposal company.[3]
Spill and Decontamination Procedures
-
In the event of a spill, contain the material using an inert absorbent.
-
Sweep up solid spills carefully to avoid dust formation.[1]
-
Clean the affected area thoroughly.
-
Collect all cleanup materials in a designated hazardous waste container.
-
If a significant spill occurs, notify your EHS department immediately.[1]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
This guidance is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific chemical hygiene plan and waste disposal procedures. By adhering to these protocols, researchers can ensure a safe laboratory environment and minimize their environmental impact.
References
Personal protective equipment for handling Resorcinomycin B
Essential Safety and Handling Guide for Resorcinomycin B
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling this compound in a laboratory setting. The following procedures are designed to ensure the safety of all personnel and to maintain a secure research environment.
I. Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from the closely related compound Resorcinol provides a strong indication of its potential hazards. Resorcinol is classified as harmful if swallowed, a skin and eye irritant, and may cause an allergic skin reaction.[1][2][3][4] Therefore, caution is paramount.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended.[4] |
| Eye Protection | Safety glasses with side shields or Goggles | Must be worn at all times in the laboratory. |
| Face Protection | Face shield | Recommended when there is a risk of splashing. |
| Body Protection | Laboratory coat | To protect skin and clothing from potential splashes. |
| Respiratory Protection | N95 or higher-level respirator | Recommended if handling the compound as a powder or if there is a risk of aerosol generation. |
II. Operational Plan: Handling Procedures
Adherence to standard laboratory safety practices is critical when working with this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Use dedicated equipment (spatulas, weighing boats, etc.) for handling this compound to prevent cross-contamination.
-
If heating the substance, be aware that it is combustible and may form explosive mixtures with air upon intense heating.[1]
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical advice.[1][2]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
-
III. Disposal Plan
This compound, as a potent antibiotic, must be disposed of as hazardous chemical waste. Improper disposal can lead to environmental contamination.
Disposal Protocol:
-
Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be placed in a designated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Decontamination:
-
Work surfaces and equipment should be decontaminated after use. A suitable disinfectant or a solution of 70% ethanol can be used, followed by a thorough cleaning.
-
-
Final Disposal:
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Arrange for pickup and disposal by a certified hazardous waste management company. Do not dispose of this compound down the drain or in regular trash.
-
Experimental Protocol: Antimicrobial Susceptibility Testing
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against mycobacterial strains, adapted from a protocol for the closely related Resorcinomycin A.[6]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific mycobacterial strain.
Materials:
-
This compound
-
Mycobacterial strain of interest
-
Middlebrook 7H10 agar medium
-
Sterile petri dishes
-
Sterile saline solution (0.85%)
-
McFarland 0.5 turbidity standard
-
Sterile swabs
-
Incubator (37°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve in a suitable sterile solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.
-
-
Preparation of Agar Plates with this compound:
-
Prepare Middlebrook 7H10 agar according to the manufacturer's instructions and autoclave.
-
Allow the agar to cool to 45-50°C in a water bath.
-
Prepare a series of two-fold dilutions of the this compound stock solution in sterile tubes.
-
Add a specific volume of each this compound dilution to separate molten agar aliquots to achieve the desired final concentrations. Also, prepare control plates containing only the solvent and plates with no additions.
-
Pour the agar mixtures into sterile petri dishes and allow them to solidify.
-
-
Preparation of Mycobacterial Inoculum:
-
Aseptically transfer a few well-isolated colonies of the mycobacterial strain into a tube of sterile saline.
-
Vortex to create a uniform suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the adjusted bacterial suspension and remove excess liquid by pressing the swab against the inside of the tube.
-
Swab the entire surface of each agar plate (including controls) to ensure a uniform lawn of bacterial growth.
-
-
Incubation:
-
Allow the plates to dry for a few minutes.
-
Invert the plates and incubate at 37°C for the appropriate duration for the specific mycobacterial species (typically several days to weeks).
-
-
Determination of MIC:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the mycobacteria.
-
Visualizations
While the specific signaling pathway of this compound is not yet elucidated, the following diagram illustrates a potential logical relationship based on the activity of similar dialkylresorcinols as bacterial signaling molecules.
Caption: A logical diagram illustrating a potential mechanism of action for this compound.
The following workflow diagram outlines the key steps in the antimicrobial susceptibility testing protocol described above.
Caption: Experimental workflow for determining the MIC of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.nl [fishersci.nl]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. fishersci.com [fishersci.com]
- 6. New antibiotics, resorcinomycins A and B: antibacterial activity of resorcinomycin A against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
